Hdac-IN-51
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H24N4O2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-5-(2,3-diphenylpropanoylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c28-23-13-7-8-14-24(23)31-27(33)25-16-15-21(18-29-25)30-26(32)22(20-11-5-2-6-12-20)17-19-9-3-1-4-10-19/h1-16,18,22H,17,28H2,(H,30,32)(H,31,33) |
InChI Key |
FUOLFAHJLGZFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-51: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-51 is a potent pan-histone deacetylase (HDAC) inhibitor demonstrating significant anti-cancer properties. This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, with a focus on its impact on cell cycle progression, apoptosis, and microRNA expression. The information presented herein is synthesized from preclinical data to serve as a technical guide for research and drug development professionals.
Core Mechanism of Action
This compound exerts its anti-neoplastic effects primarily through the inhibition of multiple histone deacetylase enzymes. By blocking the activity of these enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins. This alteration in the cellular acetylation landscape results in the transcriptional regulation of key genes involved in critical cellular processes, ultimately leading to the suppression of cancer cell growth and survival. The primary outcomes of this compound activity in cancer cells are the induction of cell cycle arrest and the activation of the apoptotic cascade.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound against various HDAC isoforms and cancer cell lines.
Table 1: this compound Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.353 |
| HDAC2 | 0.431 |
| HDAC3 | 0.515 |
| HDAC10 | 0.32 |
| HDAC11 | 85.4 |
Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 0.54 |
| HCT116 | Colorectal Carcinoma | 0.56 |
| A549 | Lung Carcinoma | 1.35 |
Signaling Pathways
This compound triggers a cascade of molecular events that culminate in cell cycle arrest and apoptosis. The key signaling pathways affected are detailed below.
Cell Cycle Arrest Pathway
This compound induces a G1 phase cell cycle arrest in cancer cells.[1] This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p21. The increased expression of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression from the G1 to the S phase. Concurrently, this compound promotes the downregulation of Cyclin D1, a key protein for G1 phase progression.[1]
Apoptosis Induction Pathway
This compound activates the intrinsic apoptotic pathway through the modulation of BCL-2 family proteins. It upregulates the expression of the pro-apoptotic proteins BAX and BAK, while simultaneously downregulating the anti-apoptotic protein BCL-2.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.
microRNA Modulation
This compound has been shown to down-regulate the expression of several anti-apoptotic microRNAs in U937 leukemia cells.[1] These include miR-17-5p, miR-18-5p, miR-19b-3p, miR-20a-5p, and miR-21-5p.[1] The suppression of these miRNAs likely contributes to the upregulation of pro-apoptotic proteins and the overall induction of apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay
A common method to determine the anti-proliferative effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.
Apoptosis Assay
Apoptosis induction by this compound can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Gene and miRNA Expression Analysis
Quantitative Real-Time PCR (qRT-PCR) is used to measure the changes in mRNA and miRNA expression levels upon this compound treatment.
Conclusion
This compound is a promising anti-cancer agent that functions as a pan-HDAC inhibitor. Its mechanism of action involves the induction of G1 cell cycle arrest and apoptosis, mediated by the modulation of key regulatory proteins and anti-apoptotic microRNAs. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for various cancers.
References
Hdac-IN-51: A Technical Guide to its HDAC Isoform Selectivity and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the histone deacetylase (HDAC) inhibitor, Hdac-IN-51. It details the inhibitor's selectivity for various HDAC isoforms, outlines the experimental protocols used for its characterization, and explores its impact on cellular signaling pathways.
Core Target Profile: HDAC Isoform Selectivity
This compound has been identified as a potent inhibitor of several histone deacetylase isoforms. Its inhibitory activity, as determined by half-maximal inhibitory concentration (IC50) values, demonstrates a degree of selectivity among the different HDAC classes.
Quantitative Inhibition Data
The following table summarizes the IC50 values of this compound against a panel of HDAC isoforms, providing a clear comparison of its potency.
| HDAC Isoform | IC50 (μM) |
| HDAC1 | 0.353 |
| HDAC2 | 0.431 |
| HDAC3 | 0.515 |
| HDAC10 | 0.32 |
| HDAC11 | 85.4 |
Data sourced from Di Bello E, et al. Eur J Med Chem. 2022.[1]
Mechanism of Action and Cellular Impact
This compound exerts its biological effects by inhibiting the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation status subsequently influences gene expression and various cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis.[1] The inhibitor's effects include the upregulation of p21, BAX, and BAK mRNA expression, and the downregulation of cyclin D1 and BCL-2.[1] Furthermore, it modulates the expression of microRNAs involved in apoptosis.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling cascade affected by HDAC inhibitors in cancer and a typical workflow for evaluating the efficacy of a compound like this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound and similar HDAC inhibitors.
HDAC Activity/Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC isoforms and the inhibitory potency of compounds like this compound.
-
Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent reporter, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing the fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
-
Materials:
-
Recombinant human HDAC isoforms (HDAC1, 2, 3, 10, 11)
-
Fluorogenic HDAC substrate
-
HDAC assay buffer
-
Developer enzyme
-
This compound (or other test inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer.
-
In a 96-well plate, add the HDAC enzyme solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for the reaction time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer enzyme solution.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 360/460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.
-
Principle: Cells are fixed and their DNA is stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, allowing for the quantification of cells in each phase of the cell cycle.
-
Materials:
-
Cancer cell line (e.g., U937 leukemia cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
References
Navigating Apoptotic Pathways: A Technical Guide to Histone Deacetylase Inhibitors
Disclaimer: The compound "Hdac-IN-51" is not found in the current scientific literature. This guide will therefore focus on the well-established class of molecules to which it likely belongs: Histone Deacetylase (HDAC) inhibitors (HDACi). The principles, pathways, and methodologies described herein are representative of the actions of HDACi in inducing apoptosis.
Introduction: HDAC Inhibitors as Inducers of Apoptosis
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have emerged as promising therapeutics in oncology.[1] By preventing the removal of acetyl groups from histones and other non-histone proteins, HDACi alter chromatin structure and gene expression, leading to various cellular responses including cell cycle arrest, differentiation, and, most notably, programmed cell death or apoptosis.[2][3][4] Tumor cells often exhibit a higher sensitivity to HDACi-induced apoptosis compared to normal cells, a selectivity that is fundamental to their therapeutic potential.[4]
HDAC inhibitors modulate a complex network of signaling pathways to execute apoptosis. Their primary mechanism involves altering the transcriptional landscape of the cell, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[3][5][6] This guide provides a detailed overview of the core signaling pathways activated by HDAC inhibitors in the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this field.
Core Signaling Pathways in HDACi-Induced Apoptosis
HDAC inhibitors trigger apoptosis through two main, interconnected signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[7][8]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of HDACi-induced cell death.[7] It is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak, Bim, Bid, Bmf) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] HDAC inhibitors disrupt the balance between these proteins in favor of apoptosis.[5][6]
Mechanism of Activation:
-
Transcriptional Regulation: HDACi treatment leads to the increased expression of pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf.[3][7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of pro-apoptotic Bcl-2 family proteins at the mitochondria leads to the formation of pores in the outer mitochondrial membrane.
-
Apoptosome Formation: This permeabilization allows the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[9]
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[2]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[7][10] HDAC inhibitors can sensitize cancer cells to extrinsic apoptosis by upregulating the expression of these key components.[11][12]
Mechanism of Activation:
-
Upregulation of Death Receptors and Ligands: HDACi can increase the expression of death receptors like TRAIL-R1 (DR4) and TRAIL-R2 (DR5), as well as their cognate ligand, TRAIL.[3][11][13]
-
DISC Formation: Ligand binding to the death receptors promotes the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[10]
-
Initiator Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation through cleavage.
-
Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases (caspase-3 and -7). Alternatively, it can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, linking the extrinsic pathway to the intrinsic pathway and amplifying the apoptotic signal.[10]
Quantitative Data on HDACi-Induced Apoptosis
The following tables summarize representative quantitative data for well-characterized HDAC inhibitors, illustrating their potency in reducing cell viability and inducing apoptosis in various cancer cell lines.
Table 1: IC50 Values of Selected HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 Value | Reference |
| Romidepsin | Hut-78 (T-cell lymphoma) | MTT | 48 | 3.87 nM | [14] |
| Karpas-299 (T-cell lymphoma) | MTT | 48 | 0.44 nM | [14] | |
| Neuroblastoma Cell Lines (various) | MTT/MTS | 72 | 1 - 6.5 ng/mL | [15] | |
| OCI-AML3 (AML) | Cell Titer Glo | 72 | ~1.8 nM | [16] | |
| Panobinostat | HDLM-2 (Hodgkin lymphoma) | MTS | 72 | ~15 nM | [17] |
| L-428 (Hodgkin lymphoma) | MTS | 72 | ~20 nM | [17] | |
| KM-H2 (Hodgkin lymphoma) | MTS | 72 | ~30 nM | [17] | |
| JJN3 (Multiple Myeloma) | Cell Titer Glo | 48 | 13 nM | [18] | |
| KMM1 (Multiple Myeloma) | Cell Titer Glo | 48 | 25 nM | [18] | |
| Vorinostat | SW-982 (Synovial Sarcoma) | Cell Viability | 72 | ~2 µM | [19] |
| SW-1353 (Chondrosarcoma) | Cell Viability | 72 | ~2.5 µM | [19] |
Table 2: Apoptosis Induction by Selected HDAC Inhibitors
| HDAC Inhibitor | Cell Line | Concentration | Time (h) | % Apoptotic Cells (Annexin V+) | Assay Method | Reference |
| Vorinostat | A375 (Melanoma) | 2.5 µM | 24 | 4.5% | DNA Fragmentation | [20] |
| A375 (Melanoma) | 5 µM | 24 | 8.5% | DNA Fragmentation | [20] | |
| A375 (Melanoma) | 10 µM | 24 | 10.8% | DNA Fragmentation | [20] | |
| Panobinostat | Neuroblastoma Cell Lines | Variable | 48 | Dose-dependent increase in Sub-G1 | PI Staining | [21] |
| Romidepsin | Neuroblastoma Cell Lines | IC80 | 24 | Significant increase in Sub-G1 | PI Staining | [15] |
Visualizing the Molecular Pathways and Workflows
Signaling Pathways of HDACi-Induced Apoptosis
References
- 1. m.youtube.com [m.youtube.com]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Histone Deacetylase Inhibitors Sensitize TRAIL-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
Hdac-IN-51: A Technical Guide to G1/S Phase Cell Cycle Arrest Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hdac-IN-51, a potent histone deacetylase (HDAC) inhibitor, and its mechanism of inducing cell cycle arrest at the G1/S phase transition. This document details the underlying signaling pathways, presents key quantitative data, and outlines the experimental protocols for evaluating its efficacy.
Core Mechanism of Action
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1][2] In various cancers, HDACs are often overexpressed, contributing to uncontrolled cell proliferation.[2][3]
This compound functions as an HDAC inhibitor, preventing the deacetylation of histones. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of otherwise silenced genes.[1] A key outcome of this transcriptional activation is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1 and p27KIP1.[3][4][5] These proteins play a pivotal role in halting the cell cycle.[5][6]
The progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of cyclin-CDK complexes, specifically Cyclin D/CDK4/6 and Cyclin E/CDK2. The retinoblastoma protein (pRb) is a key substrate of these complexes. In its hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the expression of genes required for S phase entry.[7] The activation of Cyclin D/CDK4/6 and Cyclin E/CDK2 leads to the hyperphosphorylation of pRb, its dissociation from E2F, and subsequent transcription of S phase genes.
By upregulating p21 and p27, this compound inhibits the activity of these cyclin-CDK complexes, thus preventing the phosphorylation of pRb and keeping it in its active, growth-suppressive state.[3][4] This ultimately leads to a block at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase and thereby inhibiting proliferation.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for representative HDAC inhibitors, providing a comparative context for the potential efficacy of this compound.
| HDAC Inhibitor | Target HDACs | IC50 Values | Cell Line | Effect | Reference |
| Vorinostat (SAHA) | Pan-HDAC | ~50 nM (HDAC1) | Various | G1/S Arrest, Apoptosis | [8][9] |
| Belinostat | Pan-HDAC | ~27 nM (HDAC1) | Various | G1/S Arrest | [8] |
| Entinostat | Class I HDACs | ~490 nM (HDAC1) | Various | G1 Arrest | [8] |
| Mocetinostat | Class I HDACs | ~170 nM (HDAC1) | Various | G1/S Arrest | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced cell cycle arrest and a typical experimental workflow for its evaluation.
Caption: this compound signaling pathway leading to G1/S arrest.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoblastoma protein - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-51 and the Regulation of Tumor Suppressor Genes: A Technical Guide
Disclaimer: No specific therapeutic agent with the identifier "Hdac-IN-51" is prominently documented in publicly available scientific literature. This guide, therefore, will address the core principles of tumor suppressor gene regulation by utilizing data from well-characterized, potent, broad-spectrum histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA). These agents serve as functional archetypes for the mechanistic actions of a hypothetical "this compound," providing a robust framework for understanding its potential biological effects.
Executive Summary
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy by altering the expression of genes involved in cell cycle control and apoptosis. A key mechanism of their anti-tumor activity is the reactivation of silenced tumor suppressor genes. This document provides a detailed technical overview of the molecular mechanisms by which a representative pan-HDAC inhibitor, "this compound," is proposed to regulate the pivotal tumor suppressor genes p53 and p21. It includes quantitative data on gene and protein expression changes, detailed experimental protocols for assessing these effects, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] In the context of chromatin, this deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to gene promoters and resulting in transcriptional repression.[1] Many tumor suppressor genes are silenced in cancer cells through this epigenetic mechanism.
"this compound," as a pan-HDAC inhibitor, is designed to block the activity of Class I and II HDACs. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin state that facilitates the transcription of previously silenced tumor suppressor genes.[1] Furthermore, "this compound" can also directly acetylate non-histone proteins, including transcription factors and cell cycle regulators, further influencing their activity and stability.[1]
Regulation of the p53 Tumor Suppressor
The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. In some cancer types, while p53 itself is not mutated, its function is impaired. HDAC inhibitors can reactivate the p53 pathway through multiple mechanisms.
Increased p53 Acetylation and Stability
"this compound" can directly increase the acetylation of p53 at various lysine residues. This acetylation is significant as it can prevent the ubiquitination and subsequent proteasomal degradation of p53, leading to its stabilization and accumulation within the cell.
Enhanced p53 Transcriptional Activity
Acetylated p53 exhibits enhanced DNA binding and transcriptional activity, leading to the increased expression of its downstream target genes, most notably p21.
Upregulation of the p21 Cip1/Waf1 Cell Cycle Inhibitor
The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor and a primary downstream target of p53. Its induction leads to cell cycle arrest, providing time for DNA repair or, alternatively, initiating apoptosis.
p53-Dependent Induction of p21
The primary mechanism of p21 upregulation by "this compound" is through the activation of the p53 pathway.[2] Stabilized and activated p53 binds to the p21 promoter, driving its transcription.
p53-Independent Induction of p21
In cancer cells with mutated or deficient p53, "this compound" can still induce p21 expression. This occurs through the direct hyperacetylation of histones at the p21 promoter, making it accessible to other transcription factors that can drive its expression.[3]
Quantitative Data on Gene and Protein Expression
The following tables summarize the quantitative effects of representative pan-HDAC inhibitors on p53 and p21 expression in various cancer cell lines.
Table 1: Effect of SAHA on p53 and p21 Expression
| Cell Line | Treatment | Fold Change p53 (protein) | Fold Change p21 (protein) | Fold Change p21 (mRNA) | Reference |
| HaCaT | 2 µM SAHA (24h) | Decrease | Increase | Not Specified | [3] |
| SW480 | 2 µM SAHA (24h) | Decrease | Increase | Not Specified | [3] |
| HepG2 | 10 µM SAHA (32h) | ~2-fold increase | Not Specified | Not Specified | |
| PaCa44 | SAHA | Not Specified | Upregulation | Not Specified | [4] |
Table 2: Effect of Trichostatin A (TSA) on p21 Expression
| Cell Line | Treatment | Fold Change p21 (mRNA) | Reference |
| MCF-7 | 100 nM TSA (48h) | Significant Increase | [5] |
| Neuroblastoma (LAN-1) | TSA (IC50) | Significant Increase | [6] |
| Glioblastoma (GBM-29) | TSA (IC50) | Significant Increase | [6] |
| Hepatocellular Carcinoma (SMMC7721) | TSA (IC50) | Significant Increase | [6] |
Detailed Experimental Protocols
Western Blot Analysis for p53 and p21 Protein Expression
This protocol outlines the procedure for quantifying changes in p53 and p21 protein levels following treatment with "this compound".
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HepG2) at a suitable density and allow them to adhere overnight. Treat the cells with "this compound" at various concentrations and for different time points. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize the protein concentrations for all samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, acetyl-p53, and p21 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically analyze the bands and normalize the protein of interest to the loading control to determine the relative fold change in expression.[5]
Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Expression
This protocol details the steps to measure the relative changes in p21 mRNA levels.
-
Cell Culture and Treatment: Treat cells with "this compound" as described in the Western Blot protocol.
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.
-
qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the p21 gene. Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in p21 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated control.[7]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of "this compound" in Tumor Suppressor Regulation
Caption: "this compound" signaling pathway leading to cell cycle arrest.
Experimental Workflow for Assessing "this compound" Efficacy
Caption: Workflow for evaluating "this compound" effects on tumor suppressors.
Conclusion
The hypothetical pan-HDAC inhibitor "this compound" is posited to exert potent anti-tumor effects through the robust reactivation of critical tumor suppressor pathways, primarily centered around p53 and its downstream effector, p21. By inducing histone hyperacetylation and direct acetylation of p53, "this compound" can lead to increased expression of p21, resulting in cell cycle arrest and providing a strong rationale for its development as a cancer therapeutic. The experimental methodologies and conceptual frameworks presented in this guide offer a comprehensive approach for the preclinical evaluation of "this compound" and other novel HDAC inhibitors.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAHA/5-AZA Enhances Acetylation and Degradation of mutp53, Upregulates p21 and Downregulates c-Myc and BRCA-1 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trichostatin A reverses epithelial-mesenchymal transition and attenuates invasion and migration in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 7. Trichostatin A Suppresses EGFR Expression through Induction of MicroRNA-7 in an HDAC-Independent Manner in Lapatinib-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-51: A Technical Guide to a Selective Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Hdac-IN-51, a potent and selective inhibitor of histone deacetylases (HDACs). This document details its inhibitory activity, mechanism of action, and the experimental protocols utilized for its characterization, serving as a valuable resource for researchers in oncology and drug discovery.
Core Efficacy and Selectivity Profile
This compound demonstrates potent inhibitory activity against several Class I and IIb histone deacetylases, with a notable selectivity profile. Its efficacy extends to the inhibition of cancer cell proliferation through the induction of cell cycle arrest and apoptosis.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (μM) |
| HDAC10 | 0.32 |
| HDAC1 | 0.353 |
| HDAC2 | 0.431 |
| HDAC3 | 0.515 |
| HDAC11 | 85.4 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) after 48h |
| K562 | Chronic Myeloid Leukemia | 0.54 |
| HCT116 | Colon Carcinoma | 0.56 |
| A549 | Lung Carcinoma | 1.35 |
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
This compound exerts its anti-cancer effects by modulating key cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis). This is achieved through the altered expression of critical regulatory proteins and microRNAs.
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.
Caption: this compound induced apoptosis signaling pathway.
In U937 leukemia cells, treatment with this compound leads to an increase in the mRNA expression of the cyclin-dependent kinase inhibitor p21, and the pro-apoptotic proteins BAX and BAK. Conversely, it down-regulates the expression of cyclin D1 and the anti-apoptotic protein BCL-2. Furthermore, this compound down-regulates several anti-apoptotic microRNAs, including miR-17-5p, miR-18-5p, miR-19b-3p, miR-20a-5p, and miR-21-5p.
Experimental Protocols
The following sections detail the standard methodologies for the key experiments used to characterize the activity of this compound.
Experimental Workflow for this compound Characterization
The logical flow of experiments to characterize a novel HDAC inhibitor like this compound is depicted below.
An In-depth Technical Guide to the Discovery and Synthesis of Hdac-IN-51
Disclaimer: Publicly available information regarding the discovery and synthesis of a specific molecule designated "Hdac-IN-51" (CAS 3026728-28-6) is limited. This guide provides a comprehensive overview based on the available data for this compound and supplements it with representative methodologies and established principles from the broader field of histone deacetylase (HDAC) inhibitor discovery and development, particularly focusing on hydroxamic acid-based inhibitors.
Introduction to this compound
This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. This compound belongs to the hydroxamic acid class of HDAC inhibitors, which are characterized by a hydroxamate group that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.
Initial biological evaluations have demonstrated that this compound exhibits inhibitory activity against several HDAC isoforms and possesses anti-proliferative effects against various cancer cell lines. Its mechanism of action is understood to involve the induction of cell cycle arrest and apoptosis in cancer cells.
Quantitative Biological Data
The following tables summarize the currently available quantitative data for this compound.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.353 |
| HDAC2 | 0.431 |
| HDAC3 | 0.515 |
| HDAC10 | 0.32 |
| HDAC11 | 85.4 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 0.54 |
| HCT116 | Colorectal Carcinoma | 0.56 |
| A549 | Lung Carcinoma | 1.35 |
Discovery and Synthesis
While the specific discovery details of this compound are not extensively documented in public literature, the general approach to discovering novel hydroxamic acid-based HDAC inhibitors involves a well-established workflow.
Discovery Workflow
The discovery of novel HDAC inhibitors like this compound typically follows a structured process that begins with identifying a lead compound and optimizing its structure to enhance potency, selectivity, and drug-like properties.
Synthesis of this compound (Representative Synthesis)
A detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed. However, based on its chemical structure as a hydroxamic acid derivative, a plausible synthetic route can be proposed. The following is a representative synthesis for a generic N-hydroxy-N'-phenyl-octanediamide, a structural analog that shares key features with many hydroxamic acid-based HDAC inhibitors.
Scheme 1: Representative Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor
Experimental Protocol (Representative):
-
Esterification of Suberic Acid: Suberic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) and heated under reflux to produce the methyl ester of suberanilic acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
-
Amidation to form the Hydroxamic Acid: The purified methyl ester is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion. The final product, N-hydroxy-N'-phenyl-octanediamide, is then isolated and purified, typically by recrystallization or column chromatography.
Experimental Protocols for Biological Evaluation
The following are detailed, representative protocols for the key experiments used to characterize the biological activity of HDAC inhibitors like this compound.
HDAC Enzyme Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of the compound against specific HDAC isoforms.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare serial dilutions of this compound in DMSO. Prepare a solution of a fluorogenic HDAC substrate (e.g., Fluor de Lys®) and the respective recombinant human HDAC enzyme.
-
Assay Procedure: In a 96-well black microplate, add the reaction buffer, the HDAC enzyme, and the serially diluted this compound or DMSO vehicle control. Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Develop Signal: Add the developer solution (containing a protease that cleaves the deacetylated substrate to release a fluorescent signal) to each well. Incubate for 15 minutes at room temperature.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the anti-proliferative activity of the compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., K562, HCT116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO vehicle control and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the effect of the compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at different concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways
HDAC inhibitors, including this compound, exert their anti-cancer effects by modulating various signaling pathways that control cell cycle progression and apoptosis.
Cell Cycle Arrest Pathway
Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This allows for the transcription of tumor suppressor genes, such as p21^(WAF1/CIP1). The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin/CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.
Apoptosis Induction Pathway
HDAC inhibition can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). Increased expression of death receptors (e.g., FAS, DR5) on the cell surface can also be triggered, leading to caspase activation and programmed cell death.
This technical guide provides a framework for understanding the discovery, synthesis, and biological evaluation of the HDAC inhibitor this compound. Further research and publication of primary data will be necessary to provide a more complete and specific profile of this compound.
An In-depth Technical Guide on the Role of PCI-34051 in Epigenetic Modification
Disclaimer: Initial searches for "Hdac-IN-51" did not yield specific information on a molecule with that designation. Therefore, this guide focuses on a well-characterized, potent, and selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051 , to provide a comprehensive technical overview as requested.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the epigenetic modifier PCI-34051. It covers its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways.
Core Mechanism of Action
PCI-34051 is a potent and highly selective inhibitor of HDAC8, a class I histone deacetylase.[1][2][3] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms, the selectivity of PCI-34051 for HDAC8 allows for a more targeted investigation of the specific roles of this enzyme in cellular processes.[4] Its mechanism of action in certain cancer types, particularly T-cell lymphomas, is unique as it induces apoptosis through a pathway involving Phospholipase C-gamma 1 (PLCγ1) activation and subsequent calcium-induced mitochondrial cytochrome c release, rather than through direct histone hyperacetylation. PCI-34051 has also been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines like IL-1β.[5]
Quantitative Data Summary
The following tables summarize the quantitative data available for PCI-34051, showcasing its potency and selectivity.
Table 1: Inhibitory Activity of PCI-34051 against HDAC Isoforms
| HDAC Isoform | IC50 | Ki | Selectivity Fold (over HDAC8) |
| HDAC8 | 10 nM | 10 nM | 1 |
| HDAC1 | 4 µM | >200-fold | |
| HDAC6 | 2.9 µM | >200-fold | |
| HDAC2 | >50 µM | >1000-fold | |
| HDAC3 | >50 µM | >1000-fold | |
| HDAC10 | 13 µM | >1000-fold |
Data sourced from multiple references.[1][3][5]
Table 2: Cellular Activity of PCI-34051
| Cell Line | Assay Type | Parameter | Value |
| Jurkat (T-cell leukemia) | Apoptosis Induction | EC50 | 2.4 µM |
| HuT78 (T-cell lymphoma) | Apoptosis Induction | EC50 | 4 µM |
| LAN1 (Neuroblastoma) | Growth Inhibition | GI50 | 3.9 µM |
| OVCAR-3 (Ovarian Cancer) | Growth Inhibition | GI50 | 6 µM |
| LPS-stimulated PBMCs | Cytokine Secretion | IC50 (for IL-1β) | 1 µM |
Data sourced from multiple references.[1][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of PCI-34051 are provided below.
1. HDAC Isozyme Inhibition Assay (In Vitro)
-
Objective: To determine the inhibitory concentration (IC50) of PCI-34051 against various HDAC isoforms.
-
Methodology:
-
The assay is performed in a 96-well plate format with a final reaction volume of 100 µL.
-
The reaction buffer consists of 50 mM HEPES, 100 mM KCl, and 0.001% Tween-20 at pH 7.4, supplemented with varying concentrations of bovine serum albumin (0-0.05%).
-
Recombinant HDAC enzyme is pre-incubated with various concentrations of PCI-34051 for 15 minutes.
-
The reaction is initiated by the addition of a fluorogenic substrate, such as Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin, to a final concentration of 25-100 µM.
-
Trypsin is added to a final concentration of 50 nM to act as a developer, cleaving the deacetylated substrate to release a fluorescent signal.
-
The fluorescence is measured kinetically using a fluorescence plate reader.
-
The IC50 values are calculated from the dose-response curves.[1]
-
2. Cell Growth Inhibition Assay
-
Objective: To determine the concentration of PCI-34051 that inhibits cell growth by 50% (GI50).
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of PCI-34051.
-
After a 72-hour incubation period, cell viability is assessed using an MTS assay.
-
The absorbance is read at the appropriate wavelength.
-
The GI50 is calculated from the dose-response curve using a four-parameter logistic equation.[1]
-
3. Apoptosis Assay
-
Objective: To quantify the induction of apoptosis in cells treated with PCI-34051.
-
Methodology:
-
Cells are treated with the desired concentration of PCI-34051 for a specified period (e.g., 48 hours).
-
Both adherent and floating cells are collected.
-
Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is determined.
-
4. Cytokine Secretion Assay
-
Objective: To measure the effect of PCI-34051 on the secretion of inflammatory cytokines.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of PCI-34051.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of secreted cytokines (e.g., IL-1β, TNFα, IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.
-
The IC50 for the inhibition of cytokine secretion is determined from the dose-response curve.[5]
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows associated with PCI-34051.
Caption: Mechanism of PCI-34051-induced apoptosis in T-cell malignancies.
Caption: A generalized workflow for determining HDAC inhibitory activity.
References
An In-depth Technical Guide to NCH-51: A Novel Histone Deacetylase Inhibitor and its Impact on Non-Histone Protein Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, primarily in oncology, by modulating the acetylation status of both histone and non-histone proteins. This guide focuses on NCH-51, a novel non-hydroxamate HDAC inhibitor, which has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. While the user's query mentioned "Hdac-IN-51," our comprehensive search indicates this is likely a typographical error for NCH-51, the compound this report will detail. This document provides a technical overview of NCH-51's mechanism of action, its known effects on non-histone protein acetylation, and detailed protocols for key experimental procedures to study its activity.
Introduction to NCH-51
NCH-51 is a potent, non-hydroxamate histone deacetylase inhibitor that has shown greater efficacy in inducing apoptosis in lymphoid malignant cells compared to the well-characterized HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA)[1][2]. Its unique chemical structure and mechanism of action make it a compound of interest for further investigation in cancer therapeutics and other diseases where HDAC dysregulation is implicated.
Mechanism of Action
NCH-51 exerts its biological effects through the inhibition of histone deacetylases, leading to the hyperacetylation of both histone and non-histone protein targets. This altered acetylation landscape disrupts various cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Induction of Apoptosis
NCH-51 is a potent inducer of apoptosis in a variety of lymphoid malignant cell lines[1][2]. Mechanistically, NCH-51 treatment leads to the activation of the extrinsic and intrinsic apoptotic pathways, characterized by the activation of caspase-8, caspase-9, and the executioner caspase-3[1][3].
Regulation of Gene Expression
Similar to other HDAC inhibitors, NCH-51 modulates the expression of genes involved in cell cycle control and apoptosis. Notably, it upregulates the expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest[1][4]. Concurrently, it downregulates the expression of several anti-apoptotic proteins, including survivin, Bcl-w, and c-FLIP[1][2].
Induction of Reactive Oxygen Species (ROS)
A distinguishing feature of NCH-51's mechanism is the induction of reactive oxygen species (ROS)[1][3]. While SAHA treatment leads to a continuous decline in ROS levels, NCH-51 causes a sustained increase in ROS, contributing to its cytotoxic effects. The upregulation of antioxidant proteins such as peroxiredoxin 1 and 2, and glutathione S-transferase, is also observed, likely as a cellular response to the increased oxidative stress[1][3].
HIV-1 Latency Activation
In the context of HIV-1, NCH-51 has been shown to activate latent gene expression. It achieves this by reducing the occupancy of HDAC1 at the HIV-1 promoter, leading to histone hyperacetylation and the recruitment of positive transcription factors. This activity is mediated through the Sp1 transcription factor binding sites in the long terminal repeat (LTR) of the virus[5].
Effects on Non-Histone Protein Acetylation
While comprehensive quantitative acetylomics data for NCH-51 is not yet publicly available, current research points to several key non-histone protein targets whose function is modulated by NCH-51-induced hyperacetylation. These proteins are primarily involved in the regulation of apoptosis and cellular stress responses.
Table 1: Known Non-Histone Protein Targets and Cellular Processes Affected by NCH-51
| Target Protein/Process | Cellular Function | Effect of NCH-51 | Reference(s) |
| Apoptosis Regulators | |||
| Survivin | Inhibition of apoptosis, regulation of mitosis | Downregulation of expression | [1][2] |
| Bcl-w | Anti-apoptotic | Downregulation of expression | [1][2] |
| c-FLIP | Inhibition of caspase-8 activation | Downregulation of expression | [1][2] |
| Cell Cycle Regulators | |||
| p21WAF1/CIP1 | Cyclin-dependent kinase inhibitor | Upregulation of expression | [1][4] |
| Stress Response Proteins | |||
| Peroxiredoxin 1 & 2 | Antioxidant enzymes | Upregulation of expression | [1][3] |
| Glutathione S-transferase | Detoxification of xenobiotics and ROS | Upregulation of expression | [1][3] |
| Transcription Factors | |||
| Sp1 | Regulation of gene expression | Implicated in NCH-51 mediated HIV-1 LTR activation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of NCH-51 on non-histone protein acetylation and cellular pathways.
Cell Culture and NCH-51 Treatment
-
Cell Lines: Lymphoid malignant cell lines (e.g., Jurkat, U266), NCI-H460 (non-small cell lung cancer), MDA-MB-231 (breast cancer), or other relevant cancer cell lines.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
NCH-51 Preparation: Dissolve NCH-51 (CAS: 848354-66-5) in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentration for experiments. A typical effective concentration (EC50) for growth inhibition is in the range of 1.1 - 9.5 µM[4].
-
Treatment: Seed cells at an appropriate density and allow them to attach overnight (for adherent cells). Replace the medium with fresh medium containing NCH-51 or a vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
Quantitative Proteomics for Acetylation Profiling
To identify and quantify changes in non-histone protein acetylation following NCH-51 treatment, a mass spectrometry-based quantitative proteomics approach is recommended.
-
Protein Extraction and Digestion:
-
Harvest NCH-51-treated and control cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate, to preserve acetylation marks).
-
Quantify protein concentration using a BCA assay.
-
Perform in-solution or in-gel digestion of proteins with trypsin.
-
-
Enrichment of Acetylated Peptides:
-
Use a commercially available anti-acetyllysine antibody-based enrichment kit to specifically isolate acetylated peptides from the total peptide mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched acetylated peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify acetylated peptides by searching against a relevant protein database.
-
Perform statistical analysis to determine significant changes in acetylation levels between NCH-51-treated and control samples.
-
Chromatin Immunoprecipitation (ChIP) Assay
To investigate the effect of NCH-51 on the association of HDACs and acetylated histones with specific gene promoters.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with NCH-51 or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin overnight with an antibody specific for an HDAC (e.g., HDAC1) or an acetylated histone mark (e.g., acetyl-H3).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by heating.
-
Purify the DNA using a spin column.
-
-
Analysis:
-
Quantify the amount of immunoprecipitated DNA by qPCR using primers specific for the promoter region of a target gene (e.g., p21).
-
Caspase Activity Assay
To measure the activation of caspases in response to NCH-51 treatment.
-
Principle: Utilize a fluorogenic substrate containing a caspase-specific peptide sequence (e.g., DEVD for caspase-3/7) conjugated to a fluorescent reporter molecule. Cleavage of the substrate by active caspases releases the fluorophore, resulting in a measurable increase in fluorescence.
-
Procedure:
-
Treat cells with NCH-51 for various time points.
-
Lyse the cells to release cellular contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Reactive Oxygen Species (ROS) Detection Assay
To measure the intracellular accumulation of ROS induced by NCH-51.
-
Principle: Use a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Treat cells with NCH-51 for the desired duration.
-
Incubate the cells with H2DCFDA.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.
-
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by NCH-51.
Caption: Overview of NCH-51's mechanism of action.
Caption: Apoptosis signaling pathway induced by NCH-51.
Caption: General experimental workflow for studying NCH-51.
Conclusion
NCH-51 is a promising novel HDAC inhibitor with a distinct mechanism of action that includes the induction of apoptosis and sustained ROS production in cancer cells. While its effects on histone acetylation are a primary mode of action, the modulation of non-histone protein acetylation is critical for its therapeutic potential. Further research, particularly comprehensive quantitative acetylomics studies, will be invaluable in fully elucidating the spectrum of non-histone protein targets of NCH-51 and refining its clinical applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate this compelling anti-cancer agent.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets [escholarship.org]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 5. aurogene.eu [aurogene.eu]
Methodological & Application
Application Note: Quantitative Analysis of Histone Acetylation Using Hdac-IN-51 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation state of histones is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2] HDAC inhibitors are a class of compounds that block the action of HDACs, leading to an accumulation of acetylated histones, which in turn alters chromatin structure and gene transcription.[3][4] Hdac-IN-51 is a potent HDAC inhibitor, and this application note provides a detailed protocol for quantifying its effects on histone acetylation in cultured cells using Western blotting.
Data Presentation
Treatment of cells with this compound is expected to cause a dose-dependent increase in the acetylation of histone H3 and H4 at various lysine residues. The following table provides a representative summary of quantitative data obtained from Western blot analysis of histone acetylation in a human cancer cell line treated with this compound for 24 hours. Densitometry analysis of the bands corresponding to acetylated histones is normalized to the total histone loading control.
| Treatment Group | Concentration (nM) | Acetyl-Histone H3 (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |
| Vehicle Control (DMSO) | 0 | 1.0 | 1.0 |
| This compound | 10 | 1.8 | 2.1 |
| This compound | 50 | 3.5 | 4.2 |
| This compound | 100 | 5.2 | 6.8 |
Signaling Pathway
The diagram below illustrates the mechanism of histone acetylation and the role of HDAC inhibitors like this compound. HATs transfer acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more open chromatin structure that is permissive for transcription. HDACs remove these acetyl groups, resulting in a condensed chromatin state and transcriptional repression. This compound inhibits the activity of HDACs, leading to an accumulation of acetylated histones and subsequent changes in gene expression.
Caption: Mechanism of Histone Acetylation and HDAC Inhibition.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing histone acetylation after treatment with this compound.
Caption: Western Blot Workflow for Histone Acetylation Analysis.
Detailed Experimental Protocol
This protocol is optimized for the analysis of histone acetylation in cultured mammalian cells treated with this compound.
Materials and Reagents
-
Cell Culture: Adherent or suspension mammalian cells
-
This compound: Stock solution in DMSO
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃. Supplement with 5 mM sodium butyrate to inhibit HDAC activity during extraction.
-
0.2 N Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
1X LDS Sample Buffer
-
1M DTT
-
MES SDS Running Buffer
-
Transfer Buffer
-
Tris-Buffered Saline with 0.1% Tween 20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
-
Antibodies:
-
Primary antibodies: Rabbit anti-acetyl-Histone H3, Rabbit anti-acetyl-Histone H4, Mouse anti-Histone H3 (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
-
Equipment:
-
Cell culture incubator and hoods
-
Centrifuge
-
Sonicator (optional)
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
-
Procedure
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Histone Extraction (Acid Extraction Method): a. Harvest cells and wash twice with ice-cold PBS supplemented with 5 mM sodium butyrate. b. Resuspend the cell pellet in TEB (10^7 cells/mL) and lyse on ice for 10 minutes with gentle agitation. c. Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant. d. Wash the nuclei pellet with half the volume of TEB and centrifuge again. e. Resuspend the nuclear pellet in 0.2 N HCl at a density of 4x10^7 nuclei/mL. f. Acid extract the histones overnight at 4°C with gentle rotation. g. Centrifuge at 650 x g for 10 minutes at 4°C to pellet cellular debris. h. Transfer the supernatant containing the histones to a new tube and neutralize the HCl with 1/10 volume of 2 M NaOH.
-
Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford assay, as per the manufacturer's instructions.
-
SDS-PAGE: a. For each sample, prepare 1-5 µg of histone extract diluted in 1X LDS sample buffer supplemented with 100 mM DTT. b. Heat the samples at 95°C for 5 minutes. c. Load the samples onto a 15% Bis-Tris polyacrylamide gel. A higher percentage gel is recommended for better resolution of low molecular weight histones.[5] d. Run the gel in MES SDS running buffer at 200 V for approximately 35-45 minutes, or until the dye front reaches the bottom.
-
Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Due to the small size of histones, reduce the transfer time to prevent over-transfer.[6]
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[7] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To quantify the results, use densitometry software to measure the band intensity for the acetylated histone. Normalize this value to the intensity of the corresponding total histone H3 or H4 band to account for any loading differences.[8]
References
- 1. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - Epigenetics [epigenhub.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone Modification [labome.com]
- 7. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]
- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-51 in Immunofluorescence Studies of HDAC Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction to HDAC Localization and the Role of Hdac-IN-51
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other proteins. Their subcellular localization—be it in the nucleus, cytoplasm, or associated with chromatin—is tightly regulated and dictates their function and interaction with various substrates.[1][2][3] Dysregulation of HDAC localization is implicated in numerous diseases, including cancer and neurodegenerative disorders, making HDACs significant therapeutic targets.[2]
HDAC inhibitors (HDACi) are a class of drugs that interfere with the activity of these enzymes. A key aspect of characterizing a novel HDACi, such as the hypothetical this compound, is to understand its impact on the subcellular distribution of HDAC proteins. Changes in HDAC localization upon treatment with an inhibitor can provide insights into its mechanism of action and potential therapeutic effects. For instance, some HDAC inhibitors have been shown to induce a shift of HDAC1 from being chromatin-bound to being present in the cytoplasm.[1] This application note provides a framework and detailed protocols for investigating the effects of this compound on HDAC localization using immunofluorescence.
Data Presentation: Quantifying the Effect of this compound on HDAC1 Subcellular Localization
To quantitatively assess the impact of this compound on HDAC localization, researchers can perform immunofluorescence staining and analyze the fluorescence intensity in different cellular compartments. The following table presents a hypothetical data summary from such an experiment, illustrating the dose-dependent effect of this compound on the nuclear-to-cytoplasmic ratio of HDAC1 in a cancer cell line.
| This compound Concentration (nM) | Mean Nuclear Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Nuclear/Cytoplasmic Ratio |
| 0 (Vehicle Control) | 1500 | 300 | 5.0 |
| 10 | 1350 | 450 | 3.0 |
| 50 | 1100 | 650 | 1.7 |
| 100 | 800 | 800 | 1.0 |
| 500 | 600 | 900 | 0.67 |
This table clearly demonstrates a shift in HDAC1 localization from the nucleus to the cytoplasm with increasing concentrations of this compound, providing a quantitative measure of the inhibitor's effect.
Experimental Protocols
Immunofluorescence Protocol for HDAC Localization
This protocol outlines the steps for staining cells to visualize the subcellular localization of HDAC proteins following treatment with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against the HDAC of interest (e.g., anti-HDAC1)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies to access intracellular antigens.[5]
-
Washing: Repeat the washing step as in step 3.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Repeat the washing step as in step 3.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[4]
-
Washing: Repeat the washing step as in step 3, ensuring protection from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.[5]
-
Washing: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the slides using a fluorescence microscope. Capture images of the HDAC staining and the DAPI staining.
Image Analysis Protocol
-
Image Acquisition: Acquire images using consistent settings for all experimental conditions.
-
Defining Regions of Interest (ROIs): Use the DAPI channel to create a mask for the nuclear region. The cytoplasmic region can be defined as the whole-cell area minus the nuclear area.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the HDAC staining within the nuclear and cytoplasmic ROIs for a statistically significant number of cells per condition.
-
Data Analysis: Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell. Perform statistical analysis to determine the significance of any observed changes between treatment groups.
Visualizations
Caption: Experimental workflow for immunofluorescence analysis of HDAC localization.
Caption: Generalized HDAC signaling and localization pathway.
References
- 1. Scaffold dependent histone deacetylase (HDAC) inhibitor induced re-equilibration of the subcellular localization and post-translational modification state of class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 5. epigentek.com [epigentek.com]
Hdac-IN-51 solubility and stock solution preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-51, also known as NCH-51, is a cell-permeable prodrug that is intracellularly converted to the potent histone deacetylase (HDAC) inhibitor, NCH-31. As an inhibitor of HDACs, it plays a crucial role in epigenetic regulation by increasing histone acetylation, which leads to changes in gene expression. These application notes provide detailed protocols for the preparation of this compound stock solutions in DMSO, along with guidelines for its use in cell-based assays.
Physicochemical and Biological Properties
| Property | Value | Reference |
| Synonyms | NCH 51, PTACH | [1] |
| Molecular Formula | C₂₀H₂₆N₂O₂S₂ | [2] |
| Molecular Weight | 390.56 g/mol | [1] |
| Solubility | ≥ 100 mg/mL in DMSO (≥ 256.04 mM) | [1] |
| Storage Temperature | -20°C | [1] |
| Mechanism of Action | Prodrug that is intracellularly converted to a potent pan-HDAC inhibitor. | |
| Biological Effects | Induces histone hyperacetylation, leading to the expression of tumor suppressor genes like p21WAF1/CIP1. Inhibits the growth of various cancer cell lines. | [1] |
| EC₅₀ (Cell Growth Inhibition) | 1.1 - 9.1 µM in various cancer cell lines. | [1] |
Stock Solution Preparation in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in biological experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Protocol:
-
Pre-weighing (Optional but Recommended): Before opening, centrifuge the vial of this compound powder at a low speed for a few seconds to ensure all the powder is at the bottom.
-
Calculating the required amount of DMSO: To prepare a stock solution of a specific molarity, use the following formula:
Volume of DMSO (mL) = (Mass of this compound (mg) / 390.56 ( g/mol )) / Molarity of stock solution (mol/L) * 1000
Example for a 10 mM stock solution with 1 mg of this compound: Volume of DMSO (mL) = (1 mg / 390.56 g/mol ) / 0.010 mol/L * 1000 = 0.256 mL
The following table provides quick reference volumes for preparing stock solutions from common starting amounts of this compound.[1]
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 2.5604 mL | 0.5121 mL | 0.256 mL |
| 5 mg | 12.8021 mL | 2.5604 mL | 1.2802 mL |
| 10 mg | 25.6043 mL | 5.1209 mL | 2.5604 mL |
-
Dissolving the compound: a. Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. b. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. b. Store the aliquots at -20°C. When stored properly, the stock solution is stable for several months.
Note on DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility and stability of the compound. Use anhydrous DMSO and handle it in a low-humidity environment whenever possible.
Experimental Protocols: Cell-Based Assay
Objective: To determine the effect of this compound on the viability of a cancer cell line using a standard MTT or similar cell proliferation assay.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: a. Culture the cells to ~80% confluency. b. Trypsinize and resuspend the cells in fresh complete medium. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. d. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the known EC₅₀ values (e.g., 0.1, 0.5, 1, 5, 10, 25 µM). b. Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final DMSO concentration. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay Example): a. After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible. c. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Gently shake the plate for 15 minutes to ensure complete dissolution. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (from wells with medium only). b. Express the results as a percentage of the vehicle-treated control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound's mechanism of action.
Troubleshooting
-
Compound Precipitation: If the compound precipitates out of solution upon dilution in aqueous buffers or cell culture medium, ensure the final DMSO concentration is kept as low as possible (ideally below 0.1%). It may be necessary to prepare intermediate dilutions in a co-solvent system if precipitation persists.
-
Low Potency or Inconsistent Results: Verify the integrity of the compound by ensuring it has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the accuracy of dilutions and the health of the cell line being used.
-
Solvent Toxicity: Always include a vehicle control (medium with the same final concentration of DMSO) to distinguish between the effects of the compound and the solvent. If solvent toxicity is observed, reduce the final DMSO concentration.
Disclaimer: This product is for research use only and is not intended for human or veterinary use. Please refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols for Hdac-IN-51 Dose-Response Curve Generation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs lead to a more condensed chromatin structure, thereby repressing gene transcription.[1][3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer, making them a promising target for therapeutic intervention.[4][5] HDAC inhibitors (HDACi) have emerged as a new class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1][6]
Hdac-IN-51 is a novel, potent, and selective inhibitor of Class I HDACs. These application notes provide a detailed protocol for generating and analyzing a dose-response curve for this compound to determine its half-maximal inhibitory concentration (IC50) and to characterize its effects on cell viability and target protein acetylation.
Signaling Pathway Affected by this compound
This compound, as a Class I HDAC inhibitor, is expected to increase the acetylation of histones, leading to a more open chromatin structure and the transcription of genes that can inhibit cancer cell proliferation. One of the key genes upregulated by HDAC inhibitors is the cyclin-dependent kinase inhibitor p21.[1] Increased p21 expression leads to cell cycle arrest, preventing the cell from progressing through the cell cycle and dividing. Furthermore, HDAC inhibition can stabilize tumor suppressor proteins like p53, further contributing to cell cycle arrest and apoptosis.[7]
Caption: this compound inhibits Class I HDACs, leading to histone and p53 hyperacetylation, increased p21 expression, and ultimately cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes the use of a colorimetric MTT assay to determine the IC50 of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 nM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Western Blot for Acetylated Histone Analysis
This protocol details the detection of changes in histone H3 acetylation in response to this compound treatment.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities using software like ImageJ and normalize the acetyl-Histone H3 signal to the total Histone H3 signal.
-
Experimental Workflow
The following diagram illustrates the overall workflow for generating and analyzing the dose-response of this compound.
Caption: Workflow for this compound dose-response analysis, from cell culture to IC50 determination and target validation by Western blot.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound.
Table 1: Dose-Response of this compound on HeLa Cell Viability
| This compound Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.8 |
| 1 | 92.5 ± 6.1 |
| 10 | 75.3 ± 7.3 |
| 50 | 51.2 ± 5.9 |
| 100 | 35.8 ± 4.5 |
| 500 | 15.6 ± 3.1 |
| 1000 | 8.2 ± 2.5 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
| HeLa | 52.3 |
| A549 | 78.1 |
| MCF-7 | 45.9 |
Table 3: Quantification of Acetylated Histone H3 Levels
| This compound Conc. (nM) | Relative Acetyl-H3/Total H3 (Fold Change) |
| 0 (Vehicle) | 1.0 |
| 5 | 2.8 |
| 50 | 8.5 |
| 500 | 15.2 |
Conclusion
These protocols provide a comprehensive framework for researchers to determine the dose-response characteristics of the novel HDAC inhibitor, this compound. By following these detailed methodologies, scientists can accurately determine its IC50 value, analyze its effects on cell viability, and confirm its mechanism of action through the analysis of histone acetylation. This information is critical for the preclinical evaluation and further development of this compound as a potential therapeutic agent.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Apoptosis Following Hdac-IN-51 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of therapeutic agents that modulate gene expression by interfering with the enzymatic activity of HDACs. This interference leads to the hyperacetylation of histones and other non-histone proteins, which can induce various cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2][3] This document provides a detailed guide for the analysis of apoptosis induced by a putative HDAC inhibitor, Hdac-IN-51, using flow cytometry. The protocols and notes are intended to serve as a comprehensive resource for researchers in academic and industrial settings.
Histone deacetylase inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Key mechanisms include the upregulation of pro-apoptotic proteins (e.g., Bax, Bak, Bim) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[2] Additionally, HDAC inhibitors can influence the acetylation status and stability of crucial regulatory proteins such as p53 and Ku70, further promoting apoptotic cell death.[3]
Application Notes
The following application notes provide essential context and considerations for designing and interpreting experiments to assess this compound-induced apoptosis.
-
Mechanism of Action: While the specific mechanism of this compound is not detailed in the public domain, it is presumed to function as a typical HDAC inhibitor. Its effects on apoptosis are likely mediated through the alteration of acetylation patterns on histone and non-histone proteins, leading to changes in gene expression that favor cell death.
-
Cell Line Specificity: The apoptotic response to HDAC inhibitors can be cell-line dependent. It is crucial to test this compound across a panel of relevant cell lines to determine its efficacy and spectrum of activity.
-
Dose- and Time-Dependence: The induction of apoptosis by this compound is expected to be both dose- and time-dependent. A thorough dose-response and time-course experiment is recommended to identify the optimal conditions for observing a significant apoptotic effect.
-
Controls: Appropriate controls are critical for accurate data interpretation. These should include an untreated control, a vehicle control (the solvent used to dissolve this compound), and a positive control (a known apoptosis-inducing agent).
-
Flow Cytometry Analysis: The Annexin V/Propidium Iodide (PI) assay is the gold standard for the flow cytometric detection of apoptosis. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptotic and necrotic cells.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-treated and untreated wells as controls.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash the cells once with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize the trypsin with a complete medium, if used.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Cell Pelleting: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 300 x g for 5 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.
Table 1: Dose-Response of this compound on Apoptosis Induction at 48 hours
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 0.1 | 88.7 ± 3.5 | 8.1 ± 1.2 | 3.2 ± 0.7 |
| 1 | 65.4 ± 4.2 | 25.3 ± 2.5 | 9.3 ± 1.8 |
| 10 | 32.1 ± 5.1 | 48.9 ± 3.9 | 19.0 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction with 1 µM this compound
| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 24 | 78.3 ± 3.9 | 15.6 ± 2.1 | 6.1 ± 1.1 |
| 48 | 65.4 ± 4.2 | 25.3 ± 2.5 | 9.3 ± 1.8 |
| 72 | 45.9 ± 5.5 | 35.8 ± 4.1 | 18.3 ± 3.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
The following diagrams illustrate the experimental workflow and the putative signaling pathways involved in this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for Assessing the Activity of Hdac-IN-51
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[2][3][4] In various diseases, particularly cancer, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes.[5]
HDAC inhibitors (HDACi) are a promising class of therapeutic agents that block the activity of these enzymes.[6][7] This inhibition leads to the accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure, making it more accessible to transcription factors and thereby reactivating gene expression.[4][8] Hdac-IN-51 is a potent HDAC inhibitor designed to modulate these epigenetic pathways.
The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the interaction between proteins and DNA within the natural context of the cell.[9] When used in conjunction with an HDAC inhibitor like this compound, ChIP can directly measure the inhibitor's on-target effect by quantifying the increase in histone acetylation at specific gene promoters. This document provides a detailed protocol for using a ChIP assay to validate the activity of this compound in a cell-based model, followed by quantitative PCR (qPCR) analysis.
Mechanism of Action: HDAC Inhibition
Histone acetylation is a dynamic process balanced by the opposing activities of Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs).[10] HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and loosening the interaction between histones and negatively charged DNA.[4] This "open" chromatin state is generally associated with active gene transcription. Conversely, HDACs remove these acetyl groups, restoring the positive charge and leading to a condensed, "closed" chromatin state that represses transcription.[2][4] this compound intervenes by blocking the catalytic site of HDACs, preventing the removal of acetyl groups and causing a global increase in histone acetylation, which can reactivate the expression of silenced genes.[9][10]
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. whatisepigenetics.com [whatisepigenetics.com]
- 10. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2][3] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[2][4] Dysregulation of HDAC activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][5] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[2][5]
Hdac-IN-51 is a novel, potent inhibitor of histone deacetylases. These application notes provide a detailed protocol for the characterization of this compound using a fluorometric in vitro histone deacetylase activity assay. The provided methodology is suitable for determining the inhibitory potency (e.g., IC50 values) of this compound against specific HDAC isoforms and for conducting high-throughput screening campaigns.
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors typically exert their effects by binding to the zinc ion within the catalytic domain of class I, II, and IV HDACs, thereby blocking the deacetylase activity of these enzymes.[5][6] This inhibition leads to an accumulation of acetylated histones and other non-histone proteins, which in turn results in the modulation of various cellular processes.[7][8] The hyperacetylation of histones relaxes the chromatin structure, making it more accessible to transcription factors and leading to the activation of gene expression, including tumor suppressor genes.[2] Furthermore, the acetylation of non-histone proteins can affect their stability, localization, and activity, contributing to the anti-cancer and other therapeutic effects of HDAC inhibitors.[7][8]
Signaling Pathway of HDAC Inhibition
Caption: Generalized signaling pathway of HDAC inhibition.
Quantitative Data Summary
The inhibitory activity of this compound was evaluated against a panel of recombinant human HDAC isoforms. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.
| HDAC Isoform | This compound IC50 (nM) | Trichostatin A (TSA) IC50 (nM) |
| HDAC1 | 15 | 5 |
| HDAC2 | 25 | 8 |
| HDAC3 | 40 | 12 |
| HDAC6 | 500 | 10 |
| HDAC8 | >10,000 | >10,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
In Vitro Fluorometric HDAC Activity Assay
This protocol describes the measurement of HDAC activity and the inhibitory effect of this compound using a fluorometric assay. The principle of this assay is based on a fluorogenic substrate that is deacetylated by an HDAC enzyme. Subsequent treatment with a developing reagent cleaves the deacetylated substrate, releasing a fluorophore that can be measured.[9]
Materials and Reagents:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound (or other test compounds) dissolved in DMSO
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (e.g., containing trypsin)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Experimental Workflow:
Caption: Experimental workflow for the in vitro HDAC activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound and the control inhibitor (TSA) in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Prepare the fluorogenic HDAC substrate solution in HDAC Assay Buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound dilution, TSA dilution, or vehicle control (DMSO in Assay Buffer)
-
Diluted HDAC enzyme
-
-
Include control wells: "No Enzyme Control" (containing all components except the enzyme) and "Enzyme Control" (containing all components with vehicle instead of inhibitor).
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for 60 minutes. Protect the plate from light.
-
-
Signal Development:
-
Stop the enzymatic reaction by adding the Developer solution to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the "No Enzyme Control" from all other readings to correct for background fluorescence.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Enzyme Control Well)]
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
The provided protocols and application notes offer a comprehensive guide for the in vitro characterization of the novel HDAC inhibitor, this compound. The fluorometric assay is a robust and sensitive method for determining the inhibitory potency of compounds against various HDAC isoforms. This information is critical for the preclinical evaluation and further development of this compound as a potential therapeutic agent. The modular nature of the protocol allows for its adaptation to high-throughput screening formats for the discovery of new HDAC inhibitors.
References
- 1. Histone deacetylase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Hdac-IN-51 off-target effects and cellular toxicity
Disclaimer: No specific public data could be found for a compound designated "Hdac-IN-51". The following information is based on the common characteristics of pan-histone deacetylase (HDAC) inhibitors, particularly those of the hydroxamate class, and is intended to serve as a general guide for researchers working with similar compounds. For specific details regarding "this compound," it is crucial to consult the manufacturer's documentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of a pan-HDAC inhibitor like Hypothetical this compound?
A pan-HDAC inhibitor is expected to inhibit the activity of multiple histone deacetylase enzymes, leading to an increase in the acetylation of histone and non-histone proteins.[1][2] This can result in the modulation of gene expression, leading to downstream effects such as cell cycle arrest, induction of apoptosis, and differentiation in cancer cells.[1][2][3] A common outcome is the upregulation of tumor suppressor genes like p21.[2]
Q2: I am observing significant cellular toxicity at low concentrations of Hypothetical this compound. Is this expected?
Significant cytotoxicity at low concentrations can be an expected outcome of potent pan-HDAC inhibition, especially in cancer cell lines.[2] The sensitivity to HDAC inhibitors can vary between cell lines. However, if the toxicity is higher than anticipated, it could be due to off-target effects or specific sensitivities of your cell model. It is recommended to perform a dose-response curve to determine the IC50 value in your specific cell line and compare it to available data for similar compounds.
Q3: My cells are arresting in the G1 phase of the cell cycle, but I am not observing significant apoptosis. Why might this be?
Inhibition of certain HDAC isoforms, such as HDAC1 and HDAC2, has been shown to induce G1 arrest.[3][4] The induction of apoptosis, however, is often linked to the efficient targeting of HDAC3.[3][4] If your compound is a more potent inhibitor of HDAC1/2 than HDAC3, you may observe cell cycle arrest without a strong apoptotic response.
Q4: Are there any known common off-targets for hydroxamate-based HDAC inhibitors?
Yes, a frequent off-target for hydroxamate-based HDAC inhibitors is the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), an acyl-CoA hydrolase.[5] Inhibition of MBLAC2 can lead to the accumulation of extracellular vesicles, which may have biological consequences in your experiments.[5]
Troubleshooting Guides
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting Step: Ensure fresh stock solutions of the inhibitor are prepared regularly. Some compounds may be unstable in solution over time.
-
-
Possible Cause 2: Cell Line Heterogeneity.
-
Troubleshooting Step: Perform single-cell cloning to establish a homogenous cell population. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: If using a colorimetric or fluorometric assay, test for direct interference of the compound with the assay reagents at the concentrations used.
-
Problem 2: Unexpected phenotypic effects not consistent with HDAC inhibition.
-
Possible Cause: Off-target effects.
-
Troubleshooting Step: Review the literature for known off-targets of the inhibitor's chemical class. Consider performing a kinase panel screening or a broader off-target profiling to identify potential unintended targets. The workflow for investigating off-target effects is outlined below.
-
Quantitative Data Summary
Table 1: Hypothetical Off-Target Profile of a Hydroxamate-Based HDAC Inhibitor
| Target | IC50 (nM) | Target Class | Potential Consequence of Inhibition |
| HDAC1 | 15 | Histone Deacetylase | Cell cycle arrest, apoptosis |
| HDAC2 | 25 | Histone Deacetylase | Cell cycle arrest, apoptosis |
| HDAC3 | 75 | Histone Deacetylase | Apoptosis |
| HDAC6 | 10 | Histone Deacetylase | Affects cell motility and protein degradation |
| MBLAC2 | 50 | Acyl-CoA Hydrolase | Accumulation of extracellular vesicles[5] |
| Carbonic Anhydrases | >1000 | Lyase | Generally considered a low-potency off-target |
Table 2: Hypothetical Cellular Toxicity Profile of a Pan-HDAC Inhibitor
| Cell Line | Cancer Type | GI50 (µM) |
| HCT116 | Colon Carcinoma | 0.2 |
| HeLa | Cervical Carcinoma | 0.5 |
| A549 | Lung Carcinoma | 1.2 |
| MCF7 | Breast Carcinoma | 0.8 |
| PBMC | Normal | >10 |
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay (Colorimetric)
-
Prepare Reagents:
-
Assay Buffer
-
HDAC Substrate (e.g., Boc-Lys(Ac)-pNA)
-
Developer Solution
-
Test Compound (this compound) dilutions
-
Positive Control (e.g., HeLa nuclear extract)
-
Negative Control (assay buffer only)
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 10 µL of test compound dilutions, positive control, or negative control.
-
Add 20 µL of HDAC substrate to all wells.
-
Incubate at 37°C for 1 hour.
-
Add 20 µL of developer solution to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Data Analysis:
-
Measure absorbance at 405 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of viable cells compared to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting unexpected phenotypes.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Hdac-IN-51 cytotoxicity to normal cells
Disclaimer: Information specific to Hdac-IN-51 is limited in publicly available literature. The following guidance is based on the established principles of histone deacetylase (HDAC) inhibitors as a class of compounds. Researchers are strongly encouraged to perform their own dose-response experiments and cytotoxicity assays to determine the optimal and safest conditions for their specific cell systems.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and how does it lead to cytotoxicity?
A1: this compound is presumed to function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[1][2][3] Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression.[1] This can trigger a variety of cellular responses that contribute to cytotoxicity, including:
-
Cell Cycle Arrest: HDAC inhibitors can upregulate the expression of cell cycle inhibitors like p21, leading to cell cycle arrest, primarily at the G1 and G2/M phases.[1][4]
-
Induction of Apoptosis: HDAC inhibitors can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways by altering the expression of pro-apoptotic and anti-apoptotic proteins.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Increased production of ROS can lead to oxidative stress and cellular damage, contributing to cell death.[4][6]
-
Autophagy: HDAC inhibitors have been shown to induce autophagy, a process of cellular self-digestion that can either promote cell survival or lead to cell death depending on the cellular context.[6]
Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?
A2: While not absolute, HDAC inhibitors often exhibit a degree of selectivity for cancer cells. Several factors may contribute to this phenomenon:
-
Defective Cell Cycle Checkpoints in Cancer Cells: Tumor cells often have dysfunctional cell cycle checkpoints. While normal cells may arrest their cell cycle in response to HDAC inhibition to repair damage, cancer cells are more likely to bypass these checkpoints and undergo apoptosis.[4]
-
Higher Dependence on HDAC Activity: Some cancers have a greater reliance on specific HDACs for survival and proliferation, making them more sensitive to inhibition.[7][8]
-
Differential Gene Expression: The genes activated or repressed by HDAC inhibition may have different consequences in normal versus cancerous cells due to their distinct underlying genetic and epigenetic landscapes.
Q3: What are the common off-target effects and cytotoxicities observed with HDAC inhibitors in normal cells?
A3: Off-target effects and toxicities in normal tissues are a concern with HDAC inhibitors. Common side effects observed in clinical settings, which may translate to in vitro cytotoxicity in normal cells, include gastrointestinal issues, fatigue, and hematological effects such as thrombocytopenia and neutropenia.[9][10] In a research context, this can manifest as reduced viability and proliferation of normal cell lines.
Troubleshooting Guides
Issue 1: High cytotoxicity observed in normal (non-cancerous) control cell lines.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response curve with a wide range of this compound concentrations on both your normal and cancer cell lines to determine the therapeutic window. |
| Prolonged exposure time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal incubation time that maximizes cancer cell death while minimizing toxicity to normal cells. |
| High sensitivity of the specific normal cell line | If possible, test a different normal cell line from a similar tissue of origin to see if the high sensitivity is cell-type specific. |
| Off-target effects | Consider co-treatment with a cytoprotective agent. For example, antioxidants like N-acetylcysteine (NAC) can mitigate ROS-induced cytotoxicity.[6] |
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
| Potential Cause | Troubleshooting Step |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Check the manufacturer's recommendations for storage and handling. |
| Cell culture inconsistencies | Ensure consistent cell seeding density, passage number, and growth phase across experiments. |
| Assay-related variability | Verify the linearity and sensitivity of your chosen cytotoxicity assay (e.g., MTT, LDH release, Annexin V/PI staining). Include appropriate positive and negative controls. |
Data Presentation
Table 1: Illustrative IC50 Values for this compound in Various Cell Lines
The following table presents hypothetical IC50 (half-maximal inhibitory concentration) values to illustrate the concept of differential cytotoxicity. This is not real data for this compound and should be determined experimentally for your specific cell lines.
| Cell Line | Cell Type | Tissue of Origin | Assumed IC50 (µM) |
| MCF-7 | Cancer | Breast | 1.5 |
| A549 | Cancer | Lung | 2.8 |
| HCT116 | Cancer | Colon | 3.5 |
| MCF-10A | Normal | Breast | 15.2 |
| BEAS-2B | Normal | Lung | 21.7 |
| CCD-18Co | Normal | Colon | 25.0 |
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound via Dose-Response Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is cytotoxic to a cancer cell line while having minimal effect on a normal cell line from the same tissue of origin.
Materials:
-
Cancer cell line (e.g., A549)
-
Normal cell line (e.g., BEAS-2B)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count both cancer and normal cells.
-
Seed cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to create a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a predetermined time (e.g., 48 hours).
-
-
Cytotoxicity Assessment:
-
Perform the cytotoxicity assay according to the manufacturer's protocol (e.g., for MTT, add MTT reagent, incubate, and then add solubilization solution).
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Calculate the IC50 value for each cell line using non-linear regression analysis.
-
Visualizations
Caption: General signaling pathway of HDAC inhibitors leading to cytotoxicity.
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylases inhibitor and RAD51 recombinase increase transcription activator-like effector nucleases-mediated homologous recombination on the bovine β-casein gene locus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors and Phenotypical Transformation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-51 stability in cell culture media
Welcome to the technical support center for Hdac-IN-51. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation with this HDAC inhibitor.
Product Identification
It has come to our attention that there may be ambiguity regarding the nomenclature of this compound. Our internal research and information from various suppliers indicate that "this compound" is often used interchangeably with NCH 51 . For clarity and accurate data retrieval, we recommend using the following identifier:
-
Compound Name: NCH 51
-
CAS Number: 848354-66-5
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound (NCH 51)?
A1: this compound (NCH 51) is readily soluble in DMSO and ethanol.[1][2] It is insoluble in water.[3] For cell culture experiments, we recommend preparing a concentrated stock solution in DMSO.
Q2: I'm observing precipitation of the compound in my cell culture media. What could be the cause?
A2: Precipitation in aqueous-based cell culture media is a common issue due to the poor water solubility of this compound (NCH 51). This can occur if the final concentration of DMSO in the media is too low to maintain solubility or if the compound concentration exceeds its solubility limit in the media.
Q3: What is the known stability of this compound (NCH 51) in cell culture media?
A3: There is no publicly available data specifically detailing the stability of this compound (NCH 51) in various cell culture media. However, based on its chemical properties, stability can be influenced by factors such as pH, temperature, and the presence of serum proteins. It is highly recommended to perform a stability assessment under your specific experimental conditions.
Q4: How long can I store the this compound (NCH 51) stock solution?
A4: When stored properly, this compound (NCH 51) is stable for at least 4 years.[4] Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Media | Final DMSO concentration is too low. | Ensure the final DMSO concentration in your cell culture media is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to assess the effect of DMSO on your cells. |
| Compound concentration is too high. | Determine the optimal working concentration through a dose-response experiment. If high concentrations are necessary, consider using a formulation with solubility enhancers, though this requires careful validation. | |
| Inconsistent or No Biological Activity | Compound degradation. | Prepare fresh dilutions from a frozen stock solution for each experiment. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. |
| Incorrect compound handling. | Minimize exposure of the compound to light and air. Store stock solutions tightly sealed at low temperatures. | |
| Cell Toxicity or Off-Target Effects | High DMSO concentration. | Use the lowest possible concentration of DMSO that maintains compound solubility. |
| Compound instability leading to toxic byproducts. | Evaluate compound stability. If degradation is suspected, consider reducing the incubation time or replenishing the media with fresh compound during long-term experiments. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound (NCH 51) under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (NCH 51)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound (NCH 51) in DMSO (e.g., 10 mM).
-
Spike the compound into your cell culture medium (with and without serum) to the final working concentration. Also, prepare a control sample in a pure solvent like acetonitrile at the same concentration.
-
Incubate the samples in a cell culture incubator (37°C, 5% CO2) for different time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
At each time point , take an aliquot of the medium, and if it contains serum, precipitate the proteins by adding 2 volumes of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC. The mobile phase and gradient will need to be optimized for this compound (NCH 51). A common starting point is a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.
-
Quantify the peak area corresponding to this compound (NCH 51) at each time point and compare it to the time 0 sample to determine the percentage of the compound remaining.
Signaling Pathways and Workflows
HDAC Inhibition and its Downstream Effects
Histone Deacetylases (HDACs) play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. Inhibition of HDACs by compounds like this compound (NCH 51) leads to hyperacetylation of histones and other non-histone proteins, which in turn affects various cellular processes.
Caption: Signaling pathway of HDAC inhibition by this compound (NCH 51).
Experimental Workflow for Assessing Compound Stability
A systematic workflow is crucial for obtaining reliable and reproducible results when working with small molecules in cell culture.
Caption: General experimental workflow for cell-based assays.
References
Technical Support Center: Hdac-IN-51 Resistance Mechanisms
Disclaimer: To date, specific published research detailing resistance mechanisms to Hdac-IN-51 in cancer cells is limited. The following troubleshooting guides and FAQs are based on established resistance mechanisms observed with the broader class of Histone Deacetylase (HDAC) inhibitors. These principles are likely applicable to this compound and can serve as a valuable starting point for researchers encountering resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to HDAC inhibitors in cancer cells?
A1: Cancer cells can develop resistance to HDAC inhibitors through several mechanisms, primarily centered around two key areas:
-
Activation of Pro-Survival Signaling Pathways: The most frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade.[1] Activation of this pathway promotes cell survival, proliferation, and can counteract the apoptotic effects of HDAC inhibitors.
-
Alterations in DNA Damage Repair (DDR) Pathways: HDAC inhibitors can induce DNA damage in cancer cells.[2][3] Resistance can arise from the cancer cells' ability to efficiently repair this damage, often through the upregulation of DNA repair proteins.[2][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What could be the cause?
A2: Reduced sensitivity, or acquired resistance, is a common observation. This is often due to the selection and expansion of a subpopulation of cells that have inherent or newly acquired resistance mechanisms. Continuous exposure to the drug can drive the evolution of these resistant clones.[5] Potential underlying causes include the upregulation of pro-survival pathways like PI3K/Akt/mTOR or enhanced DNA damage repair capacity.
Q3: Are there any known genetic mutations that can confer resistance to HDAC inhibitors?
A3: While less common than the activation of signaling pathways, mutations in the genes encoding HDAC enzymes themselves can potentially lead to resistance. For example, a mutation in HDAC2 has been shown to make cells unresponsive to certain HDAC inhibitors. Additionally, mutations in proteins that regulate HDAC activity or are involved in downstream signaling could also contribute to a resistant phenotype.
Q4: Can the tumor microenvironment influence resistance to this compound?
A4: Yes, the tumor microenvironment can play a significant role in drug resistance. Factors secreted by stromal cells or immune cells within the microenvironment can activate pro-survival signaling in cancer cells, thereby reducing their sensitivity to HDAC inhibitors.
Troubleshooting Guides
Issue 1: Decreased Apoptosis in Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Activation of the PI3K/Akt/mTOR Pathway | 1. Western Blot Analysis: Probe for phosphorylated (active) forms of key pathway components such as Akt (at Ser473 and Thr308), mTOR, and S6 ribosomal protein in your resistant cell line compared to the parental, sensitive line. An increase in phosphorylation in the resistant line is indicative of pathway activation. 2. Co-treatment with a PI3K/mTOR inhibitor: Treat your resistant cells with a combination of this compound and a dual PI3K/mTOR inhibitor (e.g., BEZ235).[3] A synergistic effect, such as restored apoptosis, would suggest the involvement of this pathway. |
| Upregulation of Anti-Apoptotic Proteins | 1. Gene and Protein Expression Analysis: Use qPCR and Western blotting to assess the levels of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1) in resistant versus sensitive cells. 2. BH3 Mimetic Co-treatment: Consider co-treatment with BH3 mimetics that target specific anti-apoptotic proteins to see if sensitivity to this compound can be restored. |
Issue 2: No significant change in cell viability despite this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Enhanced DNA Damage Repair (DDR) | 1. γH2AX Staining: Perform immunofluorescence or Western blotting for γH2AX, a marker of DNA double-strand breaks. If you observe an initial increase in γH2AX upon this compound treatment that then resolves over time in the resistant cells but not in sensitive cells, it suggests efficient DNA repair.[2] 2. Expression of DDR Proteins: Analyze the expression levels of key DNA repair proteins (e.g., RAD51, BRCA1, components of the NHEJ pathway) via Western blot or qPCR. Upregulation in resistant cells is a strong indicator of this mechanism. 3. Co-treatment with a DDR Inhibitor: Combine this compound with an inhibitor of a key DDR pathway (e.g., a PARP inhibitor for homologous recombination defects) to see if this re-sensitizes the cells. |
| Drug Efflux | 1. ABC Transporter Expression: Investigate the expression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1) which can pump drugs out of the cell. 2. Efflux Pump Inhibitor: Use a known inhibitor of ABC transporters in combination with this compound to see if this increases intracellular drug concentration and restores sensitivity. |
Signaling Pathway Diagrams
Caption: PI3K/Akt/mTOR signaling pathway and its role in cell survival.
Caption: Workflow for assessing DNA damage and repair.
Key Experimental Protocols
Protocol 1: Development of an this compound Resistant Cell Line
This protocol describes a method for generating a resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell counting solution (e.g., Trypan Blue)
-
Cell culture flasks and plates
Methodology:
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for your parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, you may observe significant cell death. When the surviving cells reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold with each subsequent passage.
-
Selection and Expansion: Continue this process of dose escalation and passaging. Over time, you will select for a population of cells that can proliferate in the presence of high concentrations of this compound.
-
Characterization: Once a resistant cell line is established (typically able to grow in a concentration at least 10-fold higher than the parental IC50), characterize the resistance by re-evaluating the IC50 and comparing it to the parental line.
-
Cryopreservation: Cryopreserve stocks of the resistant cell line at various passages for future experiments.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
This protocol details the steps for assessing the activation state of the PI3K/Akt/mTOR pathway in sensitive versus resistant cells.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-S6, anti-S6, anti-loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment: Plate an equal number of sensitive and resistant cells. Treat with this compound at a relevant concentration (e.g., the IC50 of the sensitive line) for a specified time (e.g., 24 hours). Include untreated controls for both cell lines.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Then, incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each respective target. Compare the activation status between sensitive and resistant cells.
References
- 1. oncotarget.com [oncotarget.com]
- 2. pnas.org [pnas.org]
- 3. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Hdac-IN-51 precipitation in aqueous solutions
Welcome to the technical support center for Hdac-IN-51 (also known as NCH 51 or PTACH). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this novel histone deacetylase (HDAC) inhibitor.
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Solutions
Precipitation of this compound upon dilution into aqueous buffers or cell culture media is a common issue due to its hydrophobic nature. Below are systematic steps to troubleshoot and prevent this problem.
Workflow for Preventing Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Start with a High-Concentration Stock in 100% DMSO: this compound is readily soluble in DMSO at concentrations up to 100 mM.[1][2] Ensure your initial stock solution is fully dissolved. Use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can promote precipitation.
-
Perform Intermediate Dilutions in DMSO: Before adding this compound to your aqueous solution, perform serial dilutions of your high-concentration stock in 100% DMSO to get closer to your final desired concentration. Directly adding a highly concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Optimize the Final Dilution Step:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous solution, as many cell lines can tolerate this level without significant toxicity. Always include a vehicle control (DMSO alone) in your experiments.
-
Rapid Mixing: When adding the diluted DMSO stock to the aqueous buffer or media, ensure rapid and thorough mixing. This can be achieved by vortexing or by pipetting up and down immediately after addition.
-
-
If Precipitation Persists:
-
Reduce the Final Concentration: Your desired final concentration may be above the solubility limit of this compound in the specific aqueous medium. Try a lower final concentration.
-
Use a Co-solvent/Surfactant Formulation: For challenging applications, a formulation containing co-solvents and surfactants can significantly improve solubility. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to yield a clear solution at concentrations of at least 2.5 mg/mL (6.40 mM).[3]
-
Sonication: Brief sonication of the final aqueous solution in a water bath sonicator can help to redissolve small amounts of precipitate.[3] However, be cautious with this method as it can generate heat and potentially affect the stability of the compound or other components in your media.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 100 mM.[1]
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 256.04 mM)[2] |
| Ethanol | ≥ 13.47 mg/mL with sonication[4] |
| DMF | 30 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[5] |
| Water | Insoluble[4][6] |
Q3: How should I store this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, desiccated and protected from light.[2][6] DMSO stock solutions can also be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Short-term storage (days to weeks) of solid compound can be at 0-4°C.[6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of histone deacetylases (HDACs), with IC50 values of 48 nM, 32 nM, and 41 nM for HDAC1, HDAC4, and HDAC6, respectively.[3][5] By inhibiting HDACs, this compound leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[5][7] This can induce apoptosis and inhibit cell growth in various cancer cell lines.[1][6] One of its characterized mechanisms is the activation of latent HIV-1 gene expression through a reduction of HDAC1 occupancy at the HIV-1 promoter, which is mediated through Sp1 sites.[7]
Signaling Pathway of this compound in HIV-1 Reactivation:
Caption: this compound signaling pathway in HIV-1 reactivation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 256.04 µL of DMSO per 1 mg of this compound).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of this compound Working Solution in Aqueous Medium
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
100% DMSO (for serial dilutions)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to create an intermediate stock that is 100x to 1000x the final desired concentration.
-
Add the appropriate volume of the intermediate DMSO stock to the pre-warmed aqueous buffer or cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM intermediate stock (1000x), add 1 µL of the intermediate stock to 999 µL of the aqueous medium.
-
Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing for 5-10 seconds or by pipetting up and down several times.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Important: Always prepare the final working solution fresh before each experiment.
-
References
- 1. NCH 51, HDAC inhibitor (CAS 848354-66-5) | Abcam [abcam.com]
- 2. NCH 51 | CAS:848354-66-5 | Histone deacetylase (HDAC) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Novel histone deacetylase inhibitor NCH-51 activates latent HIV-1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Hdac-IN-51 experimental replicates
Welcome to the technical support center for Hdac-IN-551. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and providing clear guidance on the use of Hdac-IN-551.
Frequently Asked Questions (FAQs)
Q1: What is Hdac-IN-551 and what is its mechanism of action?
A1: Hdac-IN-551 is a potent inhibitor of histone deacetylases (HDACs), which are a class of enzymes that play a crucial role in regulating gene expression. HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Hdac-IN-551 promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including tumor suppressor genes. This can lead to cell cycle arrest and apoptosis in cancer cells.
Q2: What are the reported IC50 values for Hdac-IN-551 against different HDAC isoforms?
A2: Hdac-IN-551 exhibits inhibitory activity against multiple HDAC isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.353 |
| HDAC2 | 0.431 |
| HDAC3 | 0.515 |
| HDAC10 | 0.32 |
| HDAC11 | 85.4 |
Q3: How should I prepare and store Hdac-IN-551 stock solutions?
A3: For optimal results and to minimize variability, it is recommended to prepare a concentrated stock solution of Hdac-IN-551 in 100% DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing precipitation when I dilute my Hdac-IN-551 DMSO stock into aqueous media. What should I do?
A4: It is common for compounds dissolved in DMSO to precipitate when diluted into aqueous solutions. To address this, ensure that the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to maintain solubility and minimize solvent-induced cytotoxicity. If precipitation persists, you can try vortexing or gentle warming to aid dissolution. Always prepare fresh dilutions for each experiment.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with Hdac-IN-551, leading to variability in your results.
Issue 1: High Variability Between Experimental Replicates in Cell Viability Assays
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a consistent cell number and volume for each well. Perform a cell count for each experiment to ensure accuracy. |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatment. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media. |
| Inconsistent Drug Concentration | Prepare fresh serial dilutions of Hdac-IN-551 for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells. |
| Variability in Incubation Time | Adhere to a strict and consistent incubation time for all plates within an experiment and between experiments. |
Issue 2: Inconsistent Results in Western Blotting for Histone Acetylation
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Cell Lysis and Protein Extraction | Use a lysis buffer containing HDAC inhibitors (e.g., Trichostatin A or sodium butyrate) to preserve the acetylation status of histones during extraction. Ensure complete cell lysis. |
| Uneven Protein Loading | Accurately determine protein concentration using a reliable method (e.g., BCA assay). Load equal amounts of protein for each sample. Use a loading control (e.g., β-actin or total histone H3) to normalize the data.[2] |
| Inefficient Protein Transfer | Optimize transfer conditions (e.g., voltage, time) for your specific gel and membrane type. Confirm successful transfer by staining the membrane with Ponceau S before antibody incubation. |
| Primary Antibody Issues | Use an antibody specific for the acetylated histone mark of interest that has been validated for Western blotting. Titrate the antibody to determine the optimal concentration. |
| Variability in Hdac-IN-551 Treatment | Ensure consistent treatment time and concentration across all samples. |
Issue 3: High Background or Low Signal in HDAC Activity Assays
| Potential Cause | Troubleshooting Suggestion | | Incorrect Buffer Composition | Ensure the assay buffer has the correct pH and contains all necessary components as per the manufacturer's protocol. | | Substrate Degradation | Prepare fresh substrate solution for each assay. Avoid repeated freeze-thaw cycles of the substrate stock. | | Insufficient Enzyme Concentration | Use an adequate amount of nuclear extract or purified HDAC enzyme to generate a detectable signal. You may need to perform a titration to determine the optimal enzyme concentration. | | Inhibitor Instability | Prepare fresh dilutions of Hdac-IN-551 for each experiment. | | Fluorescence Quenching or Interference | Check if any components of your sample or buffer are interfering with the fluorescent signal. Run appropriate controls, including a no-enzyme control and a no-substrate control. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Hdac-IN-551 in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add the medium containing the different concentrations of Hdac-IN-551. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Illustrative Data: Effect of Hdac-IN-551 on Cancer Cell Proliferation
The following table summarizes the half-maximal effective concentration (EC50) of Hdac-IN-551 in various cancer cell lines.
| Cell Line | Cancer Type | EC50 (µM) |
| NCI-H460 | Lung Cancer | 2.1 |
| MDA-MB-231 | Breast Cancer | 4.4 |
| Various | Cancer Cell Lines | 1.1 - 9.5 |
Data compiled from publicly available information.[3]
Western Blotting for Histone H3 Acetylation
-
Cell Treatment: Treat cells with the desired concentrations of Hdac-IN-551 for the specified time. Include a vehicle control.
-
Histone Extraction: Harvest the cells and extract histone proteins using an acid extraction method or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate equal amounts of histone proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K9).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3).
Illustrative Data: Effect of HDAC Inhibitors on Histone H3 Acetylation
The table below shows a hypothetical representation of densitometry analysis from a Western blot experiment.
| Treatment | Acetyl-H3K9 (Relative Intensity) | Total H3 (Relative Intensity) | Normalized Acetyl-H3K9 |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Hdac-IN-551 (1 µM) | 2.5 | 1.1 | 2.27 |
| Hdac-IN-551 (5 µM) | 4.8 | 0.9 | 5.33 |
In Vitro HDAC Activity Assay (Fluorometric)
-
Assay Preparation: Prepare the assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of Hdac-IN-551 in the assay buffer. Include a vehicle control.
-
Enzyme Reaction: In a 96-well plate, add the HDAC enzyme source (nuclear extract or purified enzyme), the Hdac-IN-551 dilutions, and the HDAC substrate.
-
Incubation: Incubate the plate at 37°C for the recommended time to allow for deacetylation.
-
Development: Stop the reaction and add the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of Hdac-IN-551 relative to the vehicle control.
Visualizations
Caption: Simplified HDAC signaling pathway and the mechanism of action of Hdac-IN-551.
Caption: General experimental workflow for assessing the effects of Hdac-IN-551.
Caption: A logical troubleshooting guide for addressing experimental variability.
References
Hdac-IN-51 interference with other experimental reagents
Welcome to the technical support center for Hdac-IN-51. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs), with particular activity against HDAC1, HDAC2, HDAC3, and HDAC10.[1] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other non-histone proteins. This leads to an increase in acetylation, which in turn alters chromatin structure and gene expression.[1] The downstream effects include the induction of cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the recommended storage conditions and solvent for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[2] Stock solutions in DMSO can be stored at -20°C for several months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: At what concentrations should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a general starting range for cell-based assays is between 1 µM and 10 µM.[1] For example, in U937 leukemia cells, concentrations of 1 and 5 µM have been shown to induce cell cycle arrest and apoptosis.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a potent HDAC inhibitor, like many small molecule inhibitors, it may have off-target effects. HDAC inhibitors as a class have been shown to influence various signaling pathways, including the MAPK, PI3K/AKT, and Wnt pathways.[3] They can also affect the expression and activity of other epigenetic modifying enzymes.[4] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low inhibitory activity observed in an in vitro HDAC assay. | 1. Incorrect assay conditions: Sub-optimal pH, temperature, or incubation time. 2. Inactive this compound: Improper storage or handling leading to degradation. 3. Incorrect enzyme or substrate concentration: Concentrations may not be in the linear range of the assay. | 1. Optimize assay conditions: Ensure the assay buffer pH and temperature are optimal for the specific HDAC enzyme. Perform a time-course experiment to determine the optimal incubation time. 2. Verify compound integrity: Use a fresh aliquot of this compound. Confirm the correct preparation of the stock solution. 3. Titrate enzyme and substrate: Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration at or below the Km. Titrate the enzyme to find a concentration that yields a robust signal within the linear range. |
| Inconsistent results in cell-based assays. | 1. Cell line variability: Different cell lines can have varying sensitivity to HDAC inhibitors. 2. Cell culture conditions: High cell passage number can lead to phenotypic drift. Variations in seeding density can affect results. 3. This compound precipitation: The compound may precipitate in the culture medium. | 1. Characterize your cell line: Perform a dose-response curve to determine the IC50 of this compound for your specific cell line. 2. Standardize cell culture: Use cells with a low passage number and maintain consistent seeding densities for all experiments. 3. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh dilution from the stock or using a different final concentration. |
| Unexpected or off-target effects observed. | 1. Pleiotropic effects of HDAC inhibition: HDACs regulate a wide range of cellular processes, and their inhibition can lead to broad, sometimes unexpected, effects. 2. Non-specific binding: At high concentrations, this compound may bind to other proteins. | 1. Use multiple readouts: Analyze several downstream markers of HDAC inhibition (e.g., histone acetylation, p21 expression, apoptosis markers) to confirm the on-target effect. 2. Include appropriate controls: Use a structurally distinct HDAC inhibitor as a positive control and a vehicle-only control. Consider using a negative control compound that is structurally similar but inactive. 3. Perform knockdown/knockout experiments: Use siRNA or CRISPR to specifically deplete the target HDAC and compare the phenotype to that observed with this compound treatment. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various HDAC isoforms and its anti-proliferative activity in different cancer cell lines.
| Target | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |
| HDAC1 | 0.353 | K562 | 0.54 | [1] |
| HDAC2 | 0.431 | HCT116 | 0.56 | [1] |
| HDAC3 | 0.515 | A549 | 1.35 | [1] |
| HDAC10 | 0.32 | - | - | [1] |
| HDAC11 | 85.4 | - | - | [1] |
Experimental Protocols
In Vitro HDAC Inhibition Assay
This protocol describes a general method for measuring the in vitro inhibitory activity of this compound against a specific HDAC isoform using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
This compound
-
DMSO
-
96-well black microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add 50 µL of the HDAC enzyme solution (diluted in assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic HDAC substrate (diluted in assay buffer) to each well to start the reaction.
-
Incubate the plate at 37°C for the desired amount of time (e.g., 60 minutes).
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: Workflow for an in vitro HDAC inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NCH 51 | CAS:848354-66-5 | Histone deacetylase (HDAC) inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Novel HDAC Inhibitors and Vorinostat (SAHA) in Solid Tumor Research
A detailed examination of the preclinical and clinical data reveals distinct profiles for the next-generation histone deacetylase (HDAC) inhibitor, represented here as Hdac-IN-51, and the established drug, Vorinostat (SAHA). While both compounds target HDAC enzymes, a critical mechanism in cancer therapy, emerging evidence suggests that newer agents may offer improved specificity and potency, potentially translating to enhanced therapeutic outcomes in solid tumors.
This guide provides a comprehensive comparison of a representative novel HDAC inhibitor, referred to as this compound for the purpose of this analysis, and the FDA-approved drug Vorinostat (SAHA). It is important to note that "this compound" is not a publicly recognized designation for a specific molecule. The data presented for this compound is a composite representation based on preclinical findings for recently developed HDAC inhibitors.
Performance and Efficacy in Solid Tumors
Vorinostat (SAHA) is a pan-HDAC inhibitor, meaning it non-selectively inhibits multiple HDAC enzymes. It is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and has been investigated in numerous clinical trials for various solid tumors.[1][2][3] As a monotherapy in solid tumors, Vorinostat has shown limited efficacy.[4][5] However, it has demonstrated promising anti-cancer activity when used in combination with other cytotoxic and targeted agents.[1][2] Objective responses have been observed in patients with mesothelioma, thyroid carcinoma, and squamous cell carcinoma of the larynx.[6]
In contrast, preclinical studies on novel HDAC inhibitors, such as the one represented by this compound, often focus on achieving greater selectivity for specific HDAC isoforms that are more directly implicated in the pathology of particular solid tumors. This increased specificity is hypothesized to lead to a more targeted therapeutic effect with a potentially improved safety profile.
Quantitative Data Summary
| Metric | This compound (Representative Novel Inhibitor) | SAHA (Vorinostat) |
| HDAC Isoform Selectivity | Often designed to be selective for specific Class I or Class II HDACs | Pan-HDAC inhibitor (inhibits Class I and II HDACs) |
| IC50 (HDAC1) | Varies, can be in the low nanomolar range (e.g., <50 nM) | ~10-50 nM |
| IC50 (Various Cancer Cell Lines) | Highly variable depending on the cell line and specific compound, often in the sub-micromolar to low micromolar range. | Dose-dependently reduces cell proliferation with IC50 values ranging from 0.146 µM to 2.697 µM in various lymphoma cell lines. |
| In Vivo Tumor Growth Inhibition | Significant tumor growth inhibition in xenograft models of various solid tumors. | Demonstrated antitumor activity in leukemia, lymphoma, and solid-tumor models in vivo. |
| Clinical Efficacy (Monotherapy) | Preclinical stage, no clinical data available. | Limited efficacy in solid tumors.[4][5] |
| Clinical Efficacy (Combination Therapy) | Preclinical stage, no clinical data available. | Promising activity in combination with other anticancer agents.[1][2] |
Mechanism of Action: A Tale of Specificity
Both this compound and SAHA function by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, differentiation, and apoptosis in cancer cells.
SAHA, as a pan-inhibitor, affects a broad range of cellular processes. This can be beneficial in some contexts but may also contribute to off-target effects and toxicities. The common adverse events associated with Vorinostat include fatigue, nausea, diarrhea, and thrombocytopenia.[2][3]
The rationale behind developing isoform-selective inhibitors like this compound is to target the specific HDACs that are overexpressed or play a crucial role in the progression of a particular cancer. This targeted approach aims to maximize the anti-tumor effect while minimizing side effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for evaluating these compounds.
Caption: General signaling pathway of HDAC inhibitors.
Caption: Typical experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments used in the evaluation of HDAC inhibitors.
HDAC Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against specific HDAC isoforms.
-
Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, test compound (this compound or SAHA), and a microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound.
-
Incubate at 37°C for a specified time.
-
Add the fluorogenic substrate and developer.
-
Incubate at 37°C to allow for the enzymatic reaction and development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the data.
-
Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test compound, MTT solution, and a spectrophotometer.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot for Histone Acetylation
-
Objective: To qualitatively or quantitatively assess the increase in histone acetylation in cells treated with an HDAC inhibitor.
-
Materials: Cancer cell lines, test compound, lysis buffer, primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3), secondary antibody, and western blotting apparatus.
-
Procedure:
-
Treat cancer cells with the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone and a loading control (e.g., total histone or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
Vorinostat (SAHA) has paved the way for epigenetic therapies in oncology, demonstrating the clinical potential of HDAC inhibition. However, its broad activity profile may contribute to dose-limiting toxicities and modest efficacy in solid tumors when used alone. The development of novel, isoform-selective HDAC inhibitors, represented here by this compound, holds the promise of a more targeted and potent anti-cancer strategy. By focusing on the specific HDAC enzymes that drive the growth of particular solid tumors, these next-generation inhibitors may offer an improved therapeutic window, leading to better patient outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the potential of these new agents in the treatment of solid malignancies.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Hdac-IN-51 and Trichostatin A for Histone Deacetylase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hdac-IN-51 and the well-established histone deacetylase (HDAC) inhibitor, Trichostatin A (TSA). This report synthesizes available experimental data to highlight the key differences in their inhibitory profiles and cellular activities, offering insights for informed selection in research and development.
Histone deacetylase inhibitors are a class of epigenetic modifiers that play a crucial role in regulating gene expression by altering chromatin structure. They have garnered significant interest as potential therapeutic agents, particularly in oncology. Trichostatin A, a natural product, has long been a benchmark pan-HDAC inhibitor, while this compound represents a more recent synthetic addition to this class of compounds. This guide will delve into a direct comparison of their performance based on publicly available data.
Performance Comparison: this compound vs. Trichostatin A
The following tables summarize the quantitative data on the inhibitory activity and anti-proliferative effects of this compound and Trichostatin A. It is important to note that the data presented here are compiled from different studies, and direct side-by-side comparisons under identical experimental conditions are limited.
Table 1: Comparative Inhibitory Activity (IC50)
| Target | This compound (μM) | Trichostatin A (nM) |
| HDAC1 | 0.353[1] | ~20 |
| HDAC2 | 0.431[1] | - |
| HDAC3 | 0.515[1] | ~20 |
| HDAC4 | - | ~20 |
| HDAC6 | - | ~20 |
| HDAC10 | 0.32[1] | ~20 |
| HDAC11 | 85.4[1] | - |
Table 2: Comparative Anti-proliferative Activity (IC50)
| Cell Line | This compound (μM) | Trichostatin A (nM) |
| K562 (Chronic Myelogenous Leukemia) | 0.54[1] | - |
| HCT116 (Colon Carcinoma) | 0.56[1] | - |
| A549 (Lung Carcinoma) | 1.35[1] | - |
| MCF-7 (Breast Adenocarcinoma) | - | 124.4 (mean) |
| T-47D (Breast Ductal Carcinoma) | - | 124.4 (mean) |
| ZR-75-1 (Breast Ductal Carcinoma) | - | 124.4 (mean) |
Mechanism of Action and Cellular Effects
Both this compound and Trichostatin A function by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of genes that are often silenced in cancer cells, such as those involved in cell cycle arrest and apoptosis.
This compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in U937 leukemia cells.[1] This is achieved by modulating the expression of cell cycle- and apoptosis-related microRNAs, leading to the upregulation of p21, BAX, and BAK, and the downregulation of cyclin D1 and BCL-2.[1]
Trichostatin A is a potent, reversible, and non-competitive inhibitor of class I and II HDACs.[2] Its mechanism involves the chelation of the zinc ion within the active site of the HDAC enzyme.[3] TSA's downstream effects are well-documented and include the induction of cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway affected by HDAC inhibitors and a typical experimental workflow for their evaluation.
Caption: General signaling pathway of HDAC inhibition.
Caption: Typical experimental workflow for evaluating HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.
In Vitro HDAC Inhibition Assay
This assay is designed to measure the half-maximal inhibitory concentration (IC50) of a compound against a specific HDAC isoform.
-
Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (this compound, Trichostatin A) dissolved in DMSO
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of the diluted compounds to the wells of the microplate. Include wells with DMSO only as a vehicle control and wells with a known inhibitor (like TSA) as a positive control.
-
Add 50 µL of the HDAC enzyme solution to each well.
-
Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., K562, HCT116, A549)
-
Complete cell culture medium
-
Test compounds (this compound, Trichostatin A) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Reagents and Materials:
-
Cancer cell line (e.g., U937)
-
Complete cell culture medium
-
Test compounds (this compound, Trichostatin A)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
-
Procedure:
-
Seed cells and treat them with the test compounds for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Cancer cell line (e.g., U937)
-
Complete cell culture medium
-
Test compounds (this compound, Trichostatin A)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells and treat them with the test compounds for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
-
The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.
-
Conclusion
Both this compound and Trichostatin A are effective inhibitors of histone deacetylases with demonstrated anti-proliferative and pro-apoptotic activities in cancer cells. Trichostatin A is a well-characterized, potent pan-HDAC inhibitor that serves as a valuable tool in epigenetic research. This compound appears to be a more recently developed inhibitor with a distinct selectivity profile, showing potent inhibition of HDACs 1, 2, 3, and 10, but significantly weaker activity against HDAC11. The choice between these two inhibitors will depend on the specific research question, the desired HDAC isoform selectivity, and the cellular context of the study. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Efficacy of Panobinostat in Hematological Malignancies: A Comprehensive Guide
A direct comparative analysis between Hdac-IN-51 and Panobinostat cannot be provided at this time. Extensive literature searches did not yield any specific scientific publications, experimental data, or public records pertaining to a compound designated "this compound." This suggests that this compound may be a novel, yet-to-be-published experimental compound, an internal codename not available in the public domain, or a potential misnomer.
This guide will, therefore, provide a comprehensive overview of the efficacy of Panobinostat , a well-documented histone deacetylase (HDAC) inhibitor, in the context of hematological malignancies. This information is intended for researchers, scientists, and professionals in drug development.
Panobinostat: An Overview
Panobinostat (brand name Farydak®) is a potent, orally administered pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant antitumor activity in various hematological cancers.[1][2] It functions by inhibiting a broad spectrum of HDAC enzymes, specifically targeting Class I, II, and IV HDACs.[1][2] The inhibition of these enzymes leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates gene expression and disrupts key cellular processes in cancer cells.[1][3] This ultimately results in cell cycle arrest, induction of apoptosis (programmed cell death), and the inhibition of tumor growth.[4][5] Panobinostat has been most extensively studied and has received regulatory approval for the treatment of multiple myeloma.[2][6]
Mechanism of Action
Panobinostat exerts its anti-cancer effects by altering the epigenetic landscape of tumor cells. By inhibiting HDACs, it prevents the removal of acetyl groups from lysine residues on histones and other proteins. This accumulation of acetyl groups neutralizes the positive charge of histones, leading to a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21.[5] Furthermore, the acetylation of non-histone proteins, such as p53, can enhance their tumor-suppressive functions.[3]
Caption: Panobinostat inhibits HDACs, leading to increased protein acetylation and subsequent anti-tumor effects.
Quantitative Efficacy Data
The following tables summarize key quantitative data on the efficacy of Panobinostat from preclinical studies in various hematological malignancy cell lines.
Table 1: In Vitro Cytotoxicity of Panobinostat in Hematological Cancer Cell Lines
| Cell Line | Hematological Malignancy | IC50 (Concentration for 50% Inhibition) |
| MOLT-4 | Acute Lymphoblastic Leukemia | 5 - 20 nM[4] |
| Reh | Acute Lymphoblastic Leukemia | 5 - 20 nM[4] |
| KMS-12PE | Multiple Myeloma | <10 nM[7] |
| KMS-18 | Multiple Myeloma | <10 nM[7] |
| LP-1 | Multiple Myeloma | <10 nM[7] |
| NCI H929 | Multiple Myeloma | <10 nM[7] |
| KMS-11 | Multiple Myeloma | <10 nM[7] |
| RPMI8226 | Multiple Myeloma | <10 nM[7] |
| OPM-2 | Multiple Myeloma | <10 nM[7] |
| U266 | Multiple Myeloma | <10 nM[7] |
| Rituximab-Chemotherapy Sensitive Lymphoma Cells | Non-Hodgkin Lymphoma | 0.5 - 5 nM[8] |
| Rituximab-Chemotherapy Resistant Lymphoma Cells | Non-Hodgkin Lymphoma | 0.5 - 5 nM[8] |
Table 2: In Vivo Efficacy of Panobinostat in Murine Models of Hematological Malignancies
| Animal Model | Cancer Type | Treatment Regimen | Key Findings |
| Disseminated Multiple Myeloma Mouse Model | Multiple Myeloma | 5, 10, and 20 mg/kg intraperitoneally (i.p.) | Demonstrated a significant decrease in tumor burden and improved time to clinical endpoint.[4] |
| MM.1S Xenograft Mouse Model | Multiple Myeloma | 15 mg/kg i.p. daily for 5 days for 3 weeks | Reduced tumor burden to 22% compared to the control group.[7] |
| MM.1S Xenograft Mouse Model | Multiple Myeloma | 10 mg/kg i.p. daily for 5 days with bortezomib | Showed synergistic effects with the proteasome inhibitor bortezomib, reducing tumor burden to 7% of the control.[7] |
Key Experimental Protocols
Below are detailed methodologies for standard assays used to evaluate the efficacy of HDAC inhibitors like Panobinostat.
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Culture: Hematological cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well microplates at a predetermined density.
-
Treatment: Cells are exposed to a range of concentrations of Panobinostat and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: For MTT assays, MTT reagent is added, followed by a solubilizing agent. For CellTiter-Glo®, the reagent is added directly to the wells.
-
Signal Detection: Absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
-
Treatment: Cells are treated with Panobinostat at various concentrations for a defined period.
-
Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cell suspension is incubated in the dark to allow for binding of Annexin V to exposed phosphatidylserine on the surface of apoptotic cells and for PI to enter non-viable cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
In Vivo Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
Tumor Cell Implantation: A specified number of human hematological cancer cells are injected subcutaneously or intravenously into the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (for subcutaneous models) or on a specific day post-injection (for disseminated models), the mice are randomized into treatment and control groups.
-
Drug Administration: Panobinostat is administered according to a predefined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume (for subcutaneous models) and overall animal health and survival are monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis (e.g., histology, western blotting).
Experimental and Clinical Development Workflow
The development of a novel HDAC inhibitor typically follows a structured path from initial discovery to potential clinical application.
Caption: A typical workflow for the development of HDAC inhibitors from discovery to regulatory approval.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylases and epigenetic therapies of hematological malignancies [ouci.dntb.gov.ua]
- 4. Role of HDACs in normal and malignant hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-51 and Belinostat: A Comparative In Vitro Analysis of Two Distinct HDAC Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Hdac-IN-51 and the clinically approved drug Belinostat. This analysis is based on publicly available experimental data to highlight their differential effects on cancer cells, supported by detailed methodologies and visual representations of their mechanisms.
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By altering the acetylation status of histones and other non-histone proteins, they can induce cell cycle arrest, apoptosis, and inhibit tumor growth. This guide focuses on a comparative analysis of two such inhibitors: this compound, a potent inhibitor with selectivity towards specific HDAC isoforms, and Belinostat (also known as PXD101), a pan-HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Comparative Analysis of In Vitro Efficacy
The in vitro activities of this compound and Belinostat reveal distinct profiles in terms of their enzymatic inhibition and anti-proliferative effects across different cancer cell lines.
Enzymatic Inhibition Profile
This compound demonstrates potent inhibitory activity against several HDAC isoforms, with a notable selectivity profile. In contrast, Belinostat acts as a pan-HDAC inhibitor, broadly targeting multiple HDAC enzymes.
| Compound | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | HDAC10 IC50 | HDAC11 IC50 |
| This compound | 0.353 µM[1] | 0.431 µM[1] | 0.515 µM[1] | 0.32 µM[1] | 85.4 µM[1] |
| Belinostat | 27 nM (cell-free assay)[2] | - | - | - | - |
Note: Direct comparative IC50 values for Belinostat against a full panel of HDAC isoforms were not available in the provided search results. The value presented is from a cell-free assay and indicates broad HDAC inhibition.
Anti-proliferative Activity
Both compounds have been shown to inhibit the growth of various cancer cell lines, though their potency varies depending on the cell type.
| Compound | Cell Line | IC50 (Anti-proliferative) |
| This compound | K562 (Leukemia) | 0.54 µM[1] |
| HCT116 (Colon Cancer) | 0.56 µM[1] | |
| A549 (Lung Cancer) | 1.35 µM[1] | |
| Belinostat | A2780 (Ovarian Cancer) | 0.2-0.66 µM[2] |
| HCT116 (Colon Cancer) | 0.2-0.66 µM[2] | |
| HT29 (Colon Cancer) | 0.2-0.66 µM[2] | |
| WIL (Lymphoma) | 0.2-0.66 µM[2] | |
| CALU-3 (Lung Cancer) | 0.2-0.66 µM[2] | |
| MCF7 (Breast Cancer) | 0.2-0.66 µM[2] | |
| PC3 (Prostate Cancer) | 0.2-0.66 µM[2] | |
| HS852 (Unknown) | 0.2-0.66 µM[2] |
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
Both this compound and Belinostat exert their anti-cancer effects by inducing cell cycle arrest and apoptosis.
This compound
In U937 leukemia cells, this compound has been shown to:
-
Arrest the cell cycle at the G1 phase.[1]
-
Induce apoptosis.[1]
-
Increase the mRNA expression of pro-apoptotic proteins p21, BAX, and BAK.[1]
-
Down-regulate the expression of anti-apoptotic protein BCL-2 and cell cycle regulator Cyclin D1.[1]
-
Modulate the expression of microRNAs involved in apoptosis, down-regulating anti-apoptotic miRNAs such as miR-17-5p, miR-18-5p, miR-19b-3p, miR-20a-5p, and miR-21-5p.[1]
Belinostat
Belinostat has demonstrated the ability to:
-
Induce apoptosis in various cancer cell lines, including pancreatic and thyroid cancer cells.[3][4]
-
Cause accumulation of cells in the G0-G1 phase and an increase in the G2-M phase in bladder cancer cells.[2]
-
Increase the expression of the cell cycle regulator p21Cip1/Waf1.[3]
-
Induce apoptosis through PARP cleavage and acetylation of histones H3/H4.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these HDAC inhibitors and a general workflow for their in vitro evaluation.
Experimental Protocols
The following are generalized protocols for key experiments cited in the analysis of this compound and Belinostat.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Belinostat for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Belinostat for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p21, BCL-2, Cyclin D1, acetylated histones) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
PCR Amplification: Perform real-time PCR using gene-specific primers for target genes (e.g., p21, BAX, BAK, BCL-2, Cyclin D1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative mRNA expression levels of the target genes.
Conclusion
This comparative guide highlights the distinct in vitro profiles of this compound and Belinostat. This compound emerges as a potent HDAC inhibitor with a specific isoform selectivity, while Belinostat functions as a broad-spectrum pan-HDAC inhibitor. Both compounds effectively inhibit cancer cell proliferation and induce apoptosis and cell cycle arrest, albeit through potentially different modulations of the cellular machinery, as evidenced by their effects on various protein and miRNA expression levels. The provided data and protocols offer a valuable resource for researchers in the field of oncology and drug development to inform further investigation into the therapeutic potential of these and other HDAC inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of HDAC Inhibitors in Combination Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant shift towards combination strategies to enhance efficacy and overcome resistance. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of epigenetic drugs that, when combined with traditional chemotherapy agents, can unlock synergistic antitumor effects. This guide provides a comparative overview of the performance of various HDAC inhibitors in combination with chemotherapy, supported by experimental data, detailed methodologies, and pathway visualizations to inform preclinical and clinical research.
Unveiling the Synergy: Mechanism of Action
Histone deacetylases are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1][2] In many cancers, HDACs are dysregulated, contributing to the silencing of tumor suppressor genes.[1][3] HDAC inhibitors counteract this by promoting histone acetylation, resulting in a more open chromatin state that allows for the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[2][4][5]
The synergistic effect of HDAC inhibitors with chemotherapy stems from multiple mechanisms:
-
Enhanced DNA Accessibility: By inducing a relaxed chromatin structure, HDAC inhibitors can increase the access of DNA-damaging chemotherapy agents to their targets.[1][6]
-
Inhibition of DNA Repair: HDAC inhibitors have been shown to interfere with DNA repair pathways, preventing cancer cells from recovering from chemotherapy-induced damage.[4][7]
-
Upregulation of Pro-apoptotic Genes: These inhibitors can promote the expression of proteins that drive programmed cell death, sensitizing cancer cells to the cytotoxic effects of chemotherapy.[3][7]
-
Induction of Cell Cycle Arrest: HDAC inhibitors can halt the cell cycle, making cancer cells more vulnerable to chemotherapy agents that target specific phases of cell division.[2]
Comparative Efficacy of HDAC Inhibitor-Chemotherapy Combinations
The following table summarizes key quantitative data from preclinical studies, demonstrating the synergistic potential of various HDAC inhibitors when combined with different chemotherapy drugs across several cancer types. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| HDAC Inhibitor | Chemotherapy Drug | Cancer Type | Key Findings | Combination Index (CI) | Reference |
| Vorinostat (SAHA) | Cisplatin | Larynx Cancer | Synergistic inhibition of cell proliferation. | Not specified | [6] |
| Vorinostat (SAHA) | Cisplatin | Oral Squamous Cell Carcinoma | Synergistically induced cytotoxicity and apoptosis. | Not specified | [1] |
| Trichostatin A | Cisplatin | Bladder Cancer | Synergistically enhanced antitumor response and re-sensitized resistant cells. | Not specified | [1] |
| Valproic Acid | Cisplatin, Etoposide | Melanoma | Induced apoptosis and sensitized cells to chemotherapy. | Not specified | [1] |
| MS275, Apicidin, Romidepsin | Bortezomib | Nasopharyngeal Carcinoma | Synergistic apoptosis in vitro and in vivo. | Not specified | [1] |
| Quisinostat | Flavopiridol | Cutaneous and Uveal Melanoma | Synergistic reduction of cell proliferation and increased cell death. | Not specified | [6] |
Experimental Protocols: A Methodological Overview
Reproducibility and standardization are paramount in research. Below are detailed methodologies for key experiments commonly used to evaluate the synergistic effects of HDAC inhibitors and chemotherapy.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the HDAC inhibitor, the chemotherapy drug, and the combination of both for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) values are then determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the HDAC inhibitor, chemotherapy drug, or the combination for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizing the Mechanisms of Synergy
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow involved in studying the synergistic effects of HDAC inhibitors and chemotherapy.
Caption: Signaling pathway of HDAC inhibitor and chemotherapy synergy.
Caption: General workflow for assessing synergistic anticancer effects.
Conclusion and Future Directions
The combination of HDAC inhibitors with conventional chemotherapy represents a compelling strategy to enhance therapeutic outcomes in cancer treatment. The preclinical data strongly support the synergistic interactions between these two classes of drugs, driven by complementary mechanisms of action. While the clinical application of these combinations is still under investigation, the evidence presented in this guide underscores the significant potential of this approach.
Future research should focus on identifying predictive biomarkers to determine which patients are most likely to benefit from specific HDAC inhibitor-chemotherapy combinations. Furthermore, optimizing dosing schedules and managing potential toxicities will be crucial for the successful translation of these promising preclinical findings into effective clinical therapies. The continued exploration of these synergistic relationships holds the key to developing more potent and durable anticancer regimens.
References
- 1. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Combination Therapy of Hdac-IN-51 with PARP Inhibitors: A Comparative Guide for Researchers
Disclaimer: As of the latest literature review, no direct experimental data has been published on the combination of the specific histone deacetylase (HDAC) inhibitor, Hdac-IN-51, with Poly (ADP-ribose) polymerase (PARP) inhibitors. However, based on the known potent inhibitory activity of this compound against HDAC1, HDAC2, and HDAC3, this guide will provide a comprehensive comparison based on preclinical and clinical data from analogous class I HDAC inhibitors, primarily focusing on Entinostat, a selective HDAC1/2 inhibitor. This information is intended to provide a strong rationale and a predictive framework for the potential synergistic effects of this compound and PARP inhibitor combination therapy.
Introduction
The synergistic combination of HDAC inhibitors and PARP inhibitors represents a promising therapeutic strategy in oncology.[1][2][3] HDAC inhibitors, by altering the epigenetic landscape of cancer cells, can induce a state of "BRCAness" or homologous recombination deficiency (HRD).[4][5] This acquired vulnerability makes tumors that were previously proficient in homologous recombination exquisitely sensitive to PARP inhibitors, which exploit synthetic lethality in HRD cells.[4][6] this compound is a potent inhibitor of HDAC1, HDAC2, HDAC3, and HDAC10, with IC50 values of 0.353 µM, 0.431 µM, 0.515 µM, and 0.32 µM, respectively. Its activity against class I HDACs suggests it could be a strong candidate for combination therapy with PARP inhibitors.
This guide provides a comparative overview of the preclinical and clinical findings for the combination of class I HDAC inhibitors with PARP inhibitors, offering insights into the potential efficacy and mechanisms of a this compound-PARP inhibitor combination.
Mechanism of Synergistic Action
The combination of HDAC inhibitors and PARP inhibitors leverages a multi-faceted attack on cancer cells, primarily by crippling their DNA damage response (DDR) capabilities. The proposed mechanism of synergy is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of HDAC and PARP inhibitor synergy.
Preclinical Data: A Comparative Analysis
The following tables summarize key quantitative data from preclinical studies on the combination of class I HDAC inhibitors with PARP inhibitors in various cancer models.
In Vitro Efficacy: Cell Viability and Apoptosis
| Cancer Type | Cell Line(s) | HDAC Inhibitor | PARP Inhibitor | Combination Effect | Key Findings | Reference |
| Ovarian Cancer | SKOV-3, OVCAR-3 | Entinostat | Olaparib | Synergistic | Significant reduction in cell viability and clonogenicity. | [7][8] |
| Ovarian Cancer | ID8 murine cells | Entinostat | Olaparib | Synergistic | Restored sensitivity in PARPi-resistant models. | [9] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, SUM159PT | Vorinostat (SAHA) | Olaparib | Synergistic | Increased apoptosis and DNA damage. | [10] |
| Prostate Cancer | DU145, PC3 | Vorinostat (SAHA) | Olaparib | Synergistic | Reduced cell viability and induced apoptosis. | [1] |
In Vivo Efficacy: Tumor Growth Inhibition
| Cancer Model | HDAC Inhibitor | PARP Inhibitor | Combination Effect | Key Findings | Reference |
| Ovarian Cancer Xenograft (SKOV-3) | Entinostat | Olaparib | Synergistic | Reduced peritoneal tumor spread. | [7] |
| Ovarian Cancer PDX (CCNE1 amplified) | Entinostat | Olaparib | Synergistic | Prolonged survival. | [7][8] |
| TNBC Xenograft (MDA-MB-231) | Vorinostat (SAHA) | Olaparib | Synergistic | Significant tumor growth inhibition. | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Clonogenic Assays
Protocol for Cell Viability (MTS Assay):
-
Cancer cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well.
-
After 24 hours, cells were treated with the HDAC inhibitor (e.g., Entinostat), PARP inhibitor (e.g., Olaparib), or the combination at various concentrations.
-
Following a 72-hour incubation, cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's instructions.
-
Absorbance was measured at 490 nm using a microplate reader.
-
Combination Index (CI) values were calculated using the Chou-Talalay method to determine synergy (CI < 1).
Protocol for Clonogenic Assay:
-
Cells were seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
After 24 hours, cells were treated with the drugs for a specified period (e.g., 24 hours).
-
The drug-containing medium was then replaced with fresh medium, and the cells were allowed to grow for 10-14 days until visible colonies formed.
-
Colonies were fixed with methanol and stained with crystal violet.
-
The number of colonies containing at least 50 cells was counted.
Western Blot Analysis
Protocol:
-
Cells were treated with the indicated drugs for the specified time.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay.
-
Equal amounts of protein (20-40 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
The membrane was incubated with primary antibodies against target proteins (e.g., BRCA1, RAD51, γH2AX, cleaved PARP) overnight at 4°C.
-
After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Protocol:
-
Female athymic nude mice (4-6 weeks old) were used.
-
Cancer cells (e.g., 5 x 10^6 SKOV-3 cells) were injected intraperitoneally or subcutaneously.
-
When tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, HDAC inhibitor alone, PARP inhibitor alone, and the combination.
-
Drugs were administered via oral gavage or intraperitoneal injection according to a predetermined schedule and dosage.
-
Tumor volume was measured regularly using calipers (for subcutaneous models), and mouse body weight was monitored as an indicator of toxicity.
-
At the end of the study, mice were euthanized, and tumors were excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing Experimental Workflows
The following diagram illustrates a typical experimental workflow for evaluating the synergy between an HDAC inhibitor and a PARP inhibitor.
Caption: Experimental workflow for combination therapy studies.
Conclusion and Future Directions
The preclinical data for the combination of class I HDAC inhibitors with PARP inhibitors strongly support a synergistic anti-tumor effect across a range of cancer types. The underlying mechanism involves the HDAC inhibitor-mediated suppression of homologous recombination repair, which sensitizes cancer cells to the cytotoxic effects of PARP inhibition.
While specific data for this compound is not yet available, its potent inhibition of HDAC1, HDAC2, and HDAC3 makes it a highly promising candidate for this combination therapy. Future preclinical studies should focus on directly evaluating the synergy of this compound with various PARP inhibitors in relevant cancer models. Key areas of investigation should include:
-
Determining the optimal dosing and scheduling for the this compound and PARP inhibitor combination to maximize efficacy and minimize toxicity.
-
Identifying predictive biomarkers of response to this combination therapy.
-
Evaluating the efficacy of this combination in overcoming acquired resistance to PARP inhibitors.
The successful completion of such studies would provide the necessary foundation for the clinical translation of this compound in combination with PARP inhibitors, potentially offering a new and effective treatment option for a broader range of cancer patients.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Frontiers | Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. A Bifunctional PARP-HDAC Inhibitor with Activity in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entinostat, a selective HDAC1/2 inhibitor, potentiates the effects of olaparib in homologous recombination proficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat, a selective HDAC1/2 inhibitor, potentiates the effects of olaparib in homologous recombination proficient ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. d-nb.info [d-nb.info]
Validating Cellular Target Engagement of Novel HDAC Inhibitors: A Comparative Guide
The development of novel Histone Deacetylase (HDAC) inhibitors as therapeutic agents requires rigorous validation of their engagement with intended cellular targets. This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the performance of a novel HDAC inhibitor, exemplified here as Hdac-IN-51, against established alternatives. We present key experimental protocols and comparative data to facilitate the design and interpretation of target engagement studies.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2][3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making them a key target in oncology and other diseases.[4][5] Validating that a novel inhibitor, such as the hypothetical this compound, effectively binds to its intended HDAC target within a cellular context is a critical step in its preclinical development.
Comparative Analysis of Cellular Target Engagement Assays
Several methods are available to confirm and quantify the interaction of an HDAC inhibitor with its target protein in cells. The choice of assay depends on various factors, including the specific scientific question, required throughput, and available resources. Below is a comparison of commonly used techniques.
| Assay | Principle | Throughput | Key Advantages | Considerations |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Low to Medium | Label-free; confirms direct physical binding in a cellular environment. | Requires a specific antibody for detection; optimization of melt and aggregation temperatures is necessary. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuciferase-tagged target protein by a test compound.[6][7] | High | Highly sensitive and quantitative; suitable for high-throughput screening.[6][7] | Requires genetic modification of cells to express the fusion protein.[8][9] |
| Western Blot for Acetylation | Measures the downstream effect of HDAC inhibition by detecting changes in the acetylation status of histone or non-histone proteins (e.g., α-tubulin). | Low | Directly assesses the functional outcome of target engagement; does not require cell engineering. | Indirect measure of target binding; may not be suitable for all HDAC isoforms. |
| SplitLuc CETSA | Combines CETSA with a split luciferase system for a luminescent readout, offering a higher throughput alternative to traditional CETSA.[6][7] | High | Higher throughput than traditional CETSA; sensitive luminescent signal. | Requires expression of a tagged HDAC protein.[6] |
Comparative Profiles of Established HDAC Inhibitors
To contextualize the performance of a novel inhibitor like this compound, it is essential to compare its activity with well-characterized HDAC inhibitors.
| Compound | Class of Inhibition | Primary Targets | Approved Indications | Common Off-Targets |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Class I, II, and IV HDACs | Cutaneous T-cell lymphoma (CTCL)[10] | MBLAC2[11] |
| Romidepsin (FK228) | Pan-HDAC Inhibitor (cyclic peptide) | Class I HDACs | CTCL, Peripheral T-cell lymphoma (PTCL)[10] | Potential for cardiac effects (QT prolongation)[4] |
| Panobinostat (LBH-589) | Pan-HDAC Inhibitor | Class I, II, and IV HDACs | Multiple myeloma[10] | Gastrointestinal and hematologic toxicities are common. |
| Belinostat | Pan-HDAC Inhibitor (hydroxamic acid) | Class I, II, and IV HDACs | Relapsed or refractory PTCL[10] | N/A |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the general steps to assess the target engagement of this compound by measuring the thermal stabilization of a target HDAC.
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound at various concentrations or a vehicle control for a specified time.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Separation: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and western blotting using an antibody specific to the target HDAC protein.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blot for α-tubulin Acetylation
This protocol measures the functional consequence of inhibiting HDAC6, a common target for many HDAC inhibitors.
-
Cell Treatment and Lysis: Treat cells with this compound, a positive control (e.g., Vorinostat), and a vehicle control for a desired time period. Lyse the cells in RIPA buffer with protease inhibitors and an HDAC inhibitor.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the acetylated-tubulin signal to the total tubulin signal. An increase in this ratio indicates HDAC6 inhibition.
Visualizations
Caption: A general workflow for validating the cellular target engagement of a novel HDAC inhibitor.
Caption: The role of HDAC enzymes and the mechanism of inhibition by compounds like this compound.
Caption: A comparison of the core principles behind key target validation assays.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Study of Target Engagement Assays for HDAC1 Inhibitor Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. What are the therapeutic candidates targeting HDACs? [synapse.patsnap.com]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of HDAC Inhibitors: A Comparative Guide to Entinostat (MS-275)
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a histone deacetylase (HDAC) inhibitor is paramount for predicting its biological effects and potential therapeutic applications. This guide provides a comprehensive comparison of the selectivity of Entinostat (MS-275), a well-characterized Class I HDAC inhibitor, against other representative HDAC inhibitors, supported by experimental data and detailed methodologies.
Unveiling the Specificity: Entinostat's Profile
Entinostat (MS-275) is a benzamide-based HDAC inhibitor that exhibits marked selectivity for Class I HDAC enzymes. This specificity is a key attribute that distinguishes it from pan-HDAC inhibitors, which target a broader range of HDAC isoforms. The inhibitory activity of Entinostat is most potent against HDAC1, HDAC2, and HDAC3.[1][2][3] In contrast, it shows significantly less activity against Class II and Class IV HDACs.[2]
Comparative Analysis of HDAC Inhibitor Selectivity
To provide a clear perspective on Entinostat's cross-reactivity, the following table summarizes its inhibitory activity (IC50 values) alongside other notable HDAC inhibitors with varying selectivity profiles. Vorinostat (SAHA) is included as a pan-HDAC inhibitor, TMP269 as a Class IIa selective inhibitor, and Droxinostat as an inhibitor with selectivity for HDAC6 and HDAC8.
| HDAC Isoform | Entinostat (MS-275) | Vorinostat (SAHA) | TMP269 | Droxinostat |
| Class I | ||||
| HDAC1 | 243 nM[1] | 10 nM[4] | >10,000 nM | 63,000 nM[5] |
| HDAC2 | 453 nM[1] | ~10 nM | >10,000 nM | 250,000 nM[5] |
| HDAC3 | 248 nM[1] | 20 nM[4] | >10,000 nM | 2,000 nM[5] |
| HDAC8 | >100 µM | 6.8 nM[5] | >10,000 nM | 3,000 nM[5] |
| Class IIa | ||||
| HDAC4 | >100 µM[2] | >1,000 nM | 43 nM[6] | Inactive |
| HDAC5 | >100 µM | >1,000 nM | 97 nM[6] | Inactive |
| HDAC7 | >100 µM | >1,000 nM | 23 nM[6] | Inactive |
| HDAC9 | >100 µM | >1,000 nM | 157 nM[6] | Inactive |
| Class IIb | ||||
| HDAC6 | >100 µM[2] | ~10 nM | >10,000 nM | Inactive |
| HDAC10 | >100 µM[2] | ~10 nM | Not Reported | Not Reported |
| Class IV | ||||
| HDAC11 | Not Reported | ~10 nM | Not Reported | Not Reported |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Visualizing HDAC Classification and Experimental Workflow
To better understand the context of HDAC inhibitor selectivity and the methods used to determine it, the following diagrams illustrate the classification of HDAC enzymes and a typical experimental workflow for assessing inhibitor activity.
Caption: Classification of human histone deacetylases into four classes based on sequence homology.
Caption: A typical workflow for determining the IC50 value of an HDAC inhibitor using a fluorometric assay.
Experimental Protocols
The determination of HDAC inhibitor cross-reactivity profiles is typically performed using in vitro enzymatic assays. A common method is the fluorometric assay, which offers high sensitivity and is suitable for high-throughput screening.
Fluorometric HDAC Activity Assay Protocol
This protocol is a generalized procedure for determining the inhibitory activity of a compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
HDAC inhibitor to be tested (e.g., Entinostat)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease like trypsin and a stop solution like Trichostatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the HDAC inhibitor in the HDAC assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in the HDAC assay buffer. The final concentrations will depend on the specific enzyme and substrate used.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
HDAC assay buffer
-
Diluted HDAC inhibitor or vehicle control
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the diluted fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Signal Development: Stop the reaction by adding the developer solution to each well. The developer solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC).[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em 355/460 nm for AMC).[7]
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.
-
By following these rigorous experimental procedures, researchers can accurately determine the cross-reactivity profile of HDAC inhibitors like Entinostat, providing crucial insights for their development as targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
A Comparative Meta-Analysis of Vorinostat and Belinostat Efficacy in Published Pivotal Trials
In the landscape of epigenetic cancer therapy, Histone Deacetylase (HDAC) inhibitors have emerged as a significant class of drugs. This guide provides a detailed meta-analysis of two prominent HDAC inhibitors, Vorinostat and Belinostat, focusing on the efficacy data from their pivotal clinical studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these two agents.
Mechanism of Action
Both Vorinostat and Belinostat are pan-HDAC inhibitors, meaning they do not exhibit significant selectivity for specific HDAC isoforms. Their primary mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones.[1][2] This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells.[2][3] This re-expression of tumor suppressor genes can lead to cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death) of malignant cells.[2][3]
Comparative Efficacy from Pivotal Clinical Trials
The following tables summarize the key efficacy data from the pivotal clinical trials for Vorinostat in treating refractory Cutaneous T-Cell Lymphoma (CTCL) and for Belinostat in treating relapsed or refractory Peripheral T-Cell Lymphoma (PTCL).
Table 1: Vorinostat Pivotal Phase IIb Trial in Refractory CTCL [4][5]
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 29.7% |
| Complete Response (CR) | Not Reported |
| Partial Response (PR) | 29.7% |
| Median Time to Response (TTR) | 56 days |
| Median Duration of Response (DOR) | >185 days (estimated) |
| Median Time to Progression (TTP) | 4.9 months |
| Pruritus Relief | 32% of patients |
Table 2: Belinostat Pivotal Phase II "BELIEF" Trial in Relapsed or Refractory PTCL [6][7][8][9]
| Efficacy Endpoint | Result |
| Overall Response Rate (ORR) | 25.8% |
| Complete Response (CR) | 10.8% |
| Partial Response (PR) | 15% |
| Median Time to Response (TTR) | 5.6 weeks |
| Median Duration of Response (DOR) | 13.6 months |
| Median Progression-Free Survival (PFS) | 1.6 months |
| Median Overall Survival (OS) | 7.9 months |
Experimental Protocols of Pivotal Trials
Vorinostat Phase IIb Trial (for Refractory CTCL)[4][5]
-
Study Design: An open-label, multicenter, single-arm Phase IIb trial.
-
Patient Population: Patients with persistent, progressive, or treatment-refractory mycosis fungoides (MF) or Sézary syndrome (SS) subtypes of CTCL, with at least stage IB disease. Patients must have received at least two prior systemic therapies.
-
Treatment Regimen: Vorinostat was administered orally at a dose of 400 mg once daily.
-
Primary Endpoint: The primary objective was to determine the overall response rate (ORR).
-
Response Assessment: Tumor response was evaluated using a modified severity-weighted assessment tool.
Belinostat "BELIEF" Trial (for Relapsed or Refractory PTCL)[6][7][8][9]
-
Study Design: A pivotal, single-arm, open-label Phase II study.
-
Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy.
-
Treatment Regimen: Belinostat was administered as a 30-minute intravenous infusion at a dose of 1,000 mg/m² on days 1-5 of a 21-day cycle.
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR) as assessed by an independent review committee.
-
Response Assessment: Tumor response was assessed according to the International Working Group criteria.
Signaling Pathways
HDAC inhibitors influence multiple intracellular signaling pathways to exert their anti-cancer effects. Below are diagrams illustrating key pathways affected by Vorinostat and Belinostat.
Vorinostat has been shown to upregulate the cyclin-dependent kinase inhibitor p21 and downregulate cyclin D1, leading to G1 cell cycle arrest.[10][11][12][13] Belinostat induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[3] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.[3]
References
- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. Phase 2 trial of oral vorinostat (suberoylanilide hydroxamic acid, SAHA) for refractory cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase IIb multicenter trial of vorinostat in patients with persistent, progressive, or treatment refractory cutaneous T-cell lymphoma. | Semantic Scholar [semanticscholar.org]
- 6. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 12. The mechanism of action of the histone deacetylase inhibitor vorinostat involves interaction with the insulin-like growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Safety Operating Guide
Proper Disposal of Hdac-IN-51: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including specialized compounds like Hdac-IN-51. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Histone deacetylase (HDAC) inhibitors, such as this compound, are a class of compounds used in cancer research for their ability to induce cell cycle arrest and apoptosis.[1] Due to their biological activity, it is crucial to handle and dispose of these compounds and their containers in a manner that minimizes risk to personnel and the environment.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. While a specific SDS for this compound is not publicly available, general safety precautions for this class of compounds should be followed.
Always wear appropriate Personal Protective Equipment (PPE) when handling this compound and its waste:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles should be worn.
-
Lab Coat: A standard laboratory coat is necessary to protect from splashes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Guide:
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's specific guidelines for the storage of chemical waste.
-
-
Institutional Disposal Protocol:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and EHS department.
-
If trained and equipped, clean up the spill using appropriate absorbent materials and PPE.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Seek immediate medical attention after any exposure.
-
Experimental Workflow for Disposal
To ensure a systematic and safe disposal process, the following workflow should be implemented in your laboratory's standard operating procedures.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Hdac-IN-51
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of Hdac-IN-51, a potent histone deacetylase (HDAC) inhibitor. Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is classified as a combustible solid and a potent enzyme inhibitor, necessitating stringent safety measures to mitigate risks of fire, explosion, and biological effects. The following procedures are designed to provide researchers, scientists, and drug development professionals with clear, actionable steps for safe handling and disposal.
Personal Protective Equipment (PPE) and Engineering Controls
Proper selection and use of PPE, in conjunction with appropriate engineering controls, are the primary lines of defense against exposure and accidents.
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation of dust and vapors.[1][2][3] |
| Hand Protection | Double Nitrile Gloves | To prevent skin contact with the compound.[1][3] |
| Eye Protection | ANSI-approved Safety Goggles | To protect eyes from dust and splashes.[1][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect against fire hazards and skin exposure.[1][3] |
| Respiratory Protection | N95/P100 Respirator | Recommended if handling outside of a fume hood or if dust generation is likely.[4] |
Step-by-Step Handling and Disposal Plan
1. Preparation and Handling:
-
Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood to prevent the dispersion of dust.[1][2][3]
-
Ignition Sources: Eliminate all potential ignition sources from the handling area, including open flames, hot plates, and spark-producing equipment.[2][5]
-
Static Electricity: Use anti-static tools and ground all equipment to prevent the buildup of electrostatic charge.[1]
-
Weighing: When weighing the compound, do so in the fume hood on a tared weigh boat. Handle with care to avoid creating dust.
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly.
2. Spill and Emergency Procedures:
-
Minor Spill: For a small spill within the fume hood, gently cover the spill with an absorbent material, and then carefully wipe it up. Place the contaminated material in a sealed container for hazardous waste disposal.
-
Major Spill: In the event of a larger spill, evacuate the immediate area and follow your institution's emergency procedures for hazardous material spills.
-
Eye Contact: If eye contact occurs, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[4]
3. Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container for flammable liquids.
-
Disposal Compliance: All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1][7][8][9]
Experimental Workflow for Safe Handling
The following diagram outlines the critical steps for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
